Bazedoxifene HCl
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOWZQXURKSOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433034 | |
| Record name | Bazedoxifene HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198480-56-7 | |
| Record name | 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198480-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bazedoxifene HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bazedoxifene HCl: A Deep Dive into its Mechanism of Action in Breast Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bazedoxifene (BZA), a third-generation selective estrogen receptor modulator (SERM), has emerged as a promising agent in the management of estrogen receptor-positive (ER+) breast cancer. Initially approved for the prevention and treatment of postmenopausal osteoporosis, its potent antiestrogenic properties have garnered significant interest in the oncology community. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Bazedoxifene's action in breast cancer cells, offering valuable insights for researchers, scientists, and drug development professionals.
Bazedoxifene distinguishes itself from other SERMs through its unique dual activity. It not only competitively antagonizes the binding of estrogen to the estrogen receptor alpha (ERα) but also promotes the degradation of the ERα protein, a characteristic of selective estrogen receptor degraders (SERDs). This dual mechanism contributes to its efficacy in both hormone-dependent and hormone-independent breast cancer cell lines, including those that have developed resistance to other endocrine therapies.
This guide will dissect the intricate signaling pathways modulated by Bazedoxifene, present key quantitative data on its cellular effects, and provide detailed experimental protocols for the methodologies cited, facilitating the design and execution of further research in this field.
Core Mechanism of Action: A Dual-Pronged Attack on Estrogen Receptor Signaling
Bazedoxifene's primary mechanism of action in breast cancer cells revolves around its interaction with the estrogen receptor, predominantly ERα. Unlike traditional SERMs that primarily act as competitive inhibitors, Bazedoxifene exhibits a more complex and potent anti-tumor effect through two key processes:
-
Selective Estrogen Receptor Modulation (SERM) Activity: Bazedoxifene competitively binds to ERα, preventing the binding of estradiol and subsequent activation of estrogen-responsive genes that drive cell proliferation. In breast tissue, it acts as a potent antagonist, effectively blocking the proliferative signals mediated by estrogen.[1]
-
Selective Estrogen Receptor Degrader (SERD) Activity: A defining feature of Bazedoxifene is its ability to induce the degradation of the ERα protein.[2][3] Upon binding, Bazedoxifene alters the conformation of ERα, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in the total cellular pool of ERα further diminishes the capacity of cancer cells to respond to estrogenic stimuli, contributing to its robust anti-proliferative effects.[3] This SERD-like activity is particularly significant in overcoming resistance to other endocrine therapies.[4]
Impact on Cell Cycle Progression and Key Regulatory Proteins
Bazedoxifene exerts a profound impact on the cell cycle machinery in breast cancer cells, leading to cell cycle arrest, primarily at the G1 phase.[1][5] This is achieved through the modulation of key cell cycle regulatory proteins:
-
Downregulation of Cyclin D1: A critical downstream target of ERα signaling, Cyclin D1 is a key regulator of the G1 to S phase transition. Bazedoxifene has been shown to significantly down-regulate the expression of Cyclin D1 at both the mRNA and protein levels.[1] This reduction in Cyclin D1 levels is a crucial event in Bazedoxifene-induced G1 arrest.[1][5]
-
Modulation of Other Cell Cycle Regulators: In some contexts, Bazedoxifene has also been observed to suppress the expression of Cyclin A, another important regulator of cell cycle progression.[2]
Modulation of Key Signaling Pathways
Beyond its direct effects on ERα, Bazedoxifene influences several other critical signaling pathways that are often dysregulated in breast cancer, further contributing to its anti-tumor activity.
Estrogen Receptor (ER) Signaling Pathway
The canonical ER signaling pathway is the primary target of Bazedoxifene. By binding to ERα, Bazedoxifene not only blocks estrogen-mediated transcriptional activation but also triggers the degradation of the receptor itself, providing a dual blockade of this crucial pathway for ER+ breast cancer cell growth.
Bazedoxifene's dual action on the ER signaling pathway.
IL-6/GP130/STAT3 Signaling Pathway
Recent studies have unveiled a novel mechanism of Bazedoxifene action involving the inhibition of the IL-6/GP130/STAT3 signaling pathway.[6][7] This pathway is a critical driver of inflammation, cell survival, and proliferation in various cancers, including breast cancer. Bazedoxifene has been shown to directly interact with the GP130 receptor, preventing its dimerization and subsequent activation of the downstream STAT3 transcription factor.[7] This leads to a reduction in the expression of STAT3 target genes involved in cell survival and proliferation.
Inhibition of the IL-6/GP130/STAT3 pathway by Bazedoxifene.
PI3K/AKT and MAPK Signaling Pathways
Bazedoxifene has also been reported to modulate the PI3K/AKT and MAPK signaling pathways, both of which are critical for cell survival and proliferation.[6] Inhibition of these pathways by Bazedoxifene further contributes to its anti-cancer effects. The precise mechanisms of how Bazedoxifene modulates these pathways are still under investigation but may be indirect consequences of its effects on ERα and GP130.
Quantitative Data on the Effects of Bazedoxifene
The following tables summarize the quantitative data on the inhibitory effects of Bazedoxifene on breast cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of Bazedoxifene in Breast Cancer Cell Lines
| Cell Line | ER Status | Hormone Dependence | Bazedoxifene IC50 (nM) | Reference |
| MCF-7 | Positive | Dependent | 0.12 (luciferase inhibition) | [4][7] |
| T47D | Positive | Dependent | Data not consistently reported | [5] |
| MCF-7:5C | Positive | Independent | ~10 (growth inhibition) | [1][2] |
| MCF-7:2A | Positive | Independent | >100 (less sensitive) | [2] |
| MCF-7 Y537S | Positive (mutant) | Independent | 0.1 | [7] |
Table 2: Effects of Bazedoxifene on Cell Growth and Protein Expression
| Cell Line | Treatment | Effect | Magnitude | Reference |
| MCF-7:5C | 10 nM Bazedoxifene | Growth Inhibition | ~80% | [1][2] |
| MCF-7:2A | 10 nM Bazedoxifene | Growth Inhibition | ~55% | [2] |
| MCF-7:5C | Bazedoxifene | Cyclin D1 Downregulation | Time-dependent, max at 24h | [1] |
| MCF-7 | Bazedoxifene | ERα Degradation | Dose-dependent | [7] |
| TNBC cells | 20 µM Bazedoxifene | Inhibition of p-STAT3, p-AKT, p-ERK | Significant | [8] |
Detailed Experimental Protocols
To facilitate the replication and extension of the research on Bazedoxifene, this section provides detailed protocols for key experiments.
Experimental Workflow for Assessing Bazedoxifene's Efficacy
A typical experimental workflow to evaluate Bazedoxifene.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of Bazedoxifene on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, MCF-7:5C)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Bazedoxifene HCl
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of Bazedoxifene (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 3-6 days.
-
On the day of analysis, add MTT solution to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for ERα and Cyclin D1 Degradation
This protocol is to assess the effect of Bazedoxifene on ERα and Cyclin D1 protein levels.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of Bazedoxifene for different time points (e.g., 2, 8, 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of Bazedoxifene on cell cycle distribution.
Materials:
-
Breast cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Bazedoxifene for the desired time (e.g., 48 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Conclusion
This compound represents a significant advancement in endocrine therapy for breast cancer. Its dual SERM and SERD activity, coupled with its ability to modulate key signaling pathways beyond the classical estrogen receptor pathway, provides a powerful and multi-faceted approach to inhibiting cancer cell growth. The data presented in this guide underscore its potency in both hormone-sensitive and resistant breast cancer models. The detailed experimental protocols provided herein are intended to empower researchers to further investigate the nuanced mechanisms of Bazedoxifene and to explore its full therapeutic potential in the ongoing fight against breast cancer. Future research should continue to elucidate the intricate molecular interactions of Bazedoxifene and explore its efficacy in combination with other targeted therapies to overcome drug resistance and improve patient outcomes.
References
- 1. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
Bazedoxifene HCl Signaling Pathway Modulation in Osteoporosis Models: A Technical Guide
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized for the management and prevention of postmenopausal osteoporosis.[1][2] As a SERM, Bazedoxifene exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity.[3] In bone tissue, it acts as an ER agonist, mimicking the bone-protective effects of estrogen, while in breast and uterine tissues, it functions as an ER antagonist.[3][4] This dual activity allows it to confer the skeletal benefits of estrogen while minimizing the risks of estrogenic stimulation in reproductive tissues. This technical guide provides an in-depth overview of the signaling pathways modulated by Bazedoxifene in preclinical osteoporosis models, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action and Signaling Pathway Modulation
Bazedoxifene's primary mechanism involves binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a slightly higher affinity for ERα.[5][6] This interaction induces a unique conformational change in the receptor, distinct from that caused by estradiol, which leads to differential recruitment of co-activator and co-repressor proteins.[3][4] This tissue-selective gene regulation is the foundation of its therapeutic profile.
Figure 1: Bazedoxifene interaction with Estrogen Receptors.
1. Regulation of Osteoclast Activity: The RANKL/OPG Pathway
A key mechanism by which Bazedoxifene exerts its anti-resorptive effects is through the modulation of the RANKL/RANK/OPG signaling axis, which is critical for osteoclast differentiation and function.[4]
-
Inhibition of RANKL: As an estrogen agonist in bone, Bazedoxifene is thought to decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) by osteoblasts.[4]
-
Stimulation of OPG: It simultaneously increases the production of Osteoprotegerin (OPG), a decoy receptor for RANKL, also produced by osteoblasts.[4]
This shift in the OPG/RANKL ratio reduces the binding of RANKL to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation into mature, bone-resorbing osteoclasts.[4]
Figure 2: Bazedoxifene modulation of the RANKL/OPG pathway.
2. Effects on Osteoblast Function: JNK Signaling
In osteoblasts, Bazedoxifene acts as an ERα agonist to suppress the synthesis of macrophage colony-stimulating factor (M-CSF), another factor that supports osteoclast formation. This effect is mediated through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]
Quantitative Data Summary
The effects of Bazedoxifene have been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: Receptor Binding Affinity of Bazedoxifene
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Reference(s) |
|---|---|---|---|
| Bazedoxifene | 23 ± 15 | 85 ± 59 | [5] |
| 17β-estradiol | ~3 | Not explicitly stated | [5] |
| Raloxifene | ~4 | 43 ± 13 | [5] |
IC50 (Inhibitory Concentration 50%) represents the concentration required to displace 50% of a radiolabeled ligand from the receptor.
Table 2: Effect of Bazedoxifene on Bone Turnover Markers in Postmenopausal Women (36-Month Study)
| Treatment Group | Serum Osteocalcin (% Reduction) | Serum C-telopeptide (% Reduction) | Reference(s) |
|---|---|---|---|
| Bazedoxifene 20 mg | 37% | 46% | |
| Bazedoxifene 40 mg | 39% | 49% | |
| Raloxifene 60 mg | 41% | 55% | |
| Placebo | 21% | 27% |
Data reflects reduction from baseline at 12 months.
Table 3: Effect of Bazedoxifene on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rat Model
| Treatment Group | Change in Lumbar Spine BMD | Change in Proximal Femur BMD | Reference(s) |
|---|---|---|---|
| Bazedoxifene (0.3 mg/kg/day) | Significant increase vs. OVX control | Significant increase vs. OVX control | [5][7] |
| BZA/CE Combination* | Significant increase vs. OVX control | Significant increase vs. OVX control | [7] |
| OVX Control | Bone loss | Bone loss | [5][7] |
*BZA/CE: Bazedoxifene combined with Conjugated Estrogens.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in evaluating Bazedoxifene's effects in osteoporosis models.
1. Ovariectomized (OVX) Rat Model for Postmenopausal Osteoporosis
The OVX rat is the most common and well-established animal model for studying estrogen-deficiency-induced bone loss, mimicking postmenopausal osteoporosis.[8][9][10]
Methodology:
-
Animal Selection: Use female Sprague-Dawley or Wistar rats, approximately 6 months of age.[8][10]
-
Acclimatization: Allow animals to acclimate for at least one week before surgery.
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Place the animal in a prone position and shave the surgical area. A dorsolateral skin incision is a common approach.[10]
-
Make a small incision through the skin and underlying muscle layers to expose the peritoneal cavity.
-
Locate the ovaries, which are typically found near the kidneys embedded in a fat pad.
-
Ligate the fallopian tubes and associated blood vessels with absorbable sutures.
-
Excise the ovaries (ovariectomy).
-
Suture the muscle and skin layers separately.
-
Administer post-operative analgesics as required.
-
-
Sham Operation: For the control group, perform the same surgical procedure but without ligating and removing the ovaries.
-
Post-operative Care & Verification: Monitor animals for recovery. The success of OVX can be verified 1-3 weeks post-surgery by observing cessation of the estrous cycle, a significant decrease in uterine weight, and altered hormone levels (decreased estradiol, increased LH/FSH).[10]
-
Treatment: Begin Bazedoxifene administration (e.g., via oral gavage) after a period of established bone loss (typically 2-4 weeks post-OVX).[11]
-
Evaluation: Assess bone parameters (BMD, bone turnover markers, histomorphometry) at predetermined endpoints (e.g., 6 weeks, 12 months).[5][7]
Figure 3: Experimental workflow for the OVX rat model.
2. Western Blot Analysis for ERα Expression
Western blotting is used to detect and quantify the levels of specific proteins, such as ERα, in cell or tissue lysates.[12][13]
Methodology:
-
Protein Extraction:
-
Harvest cells or grind frozen bone tissue to a powder in liquid nitrogen.[14]
-
Lyse cells/tissue powder in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.[13]
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Gel Electrophoresis:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[13]
-
Incubate the membrane with a primary antibody against ERα (e.g., Rabbit mAb #8644) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.[13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection & Analysis:
Figure 4: Workflow for Western Blot analysis of ERα.
3. Quantitative RT-PCR (qPCR) for Gene Expression Analysis
qPCR is a highly sensitive method used to measure the expression levels of specific genes, such as those for osteocalcin, RANKL, or OPG.
Methodology:
-
RNA Extraction:
-
Isolate total RNA from bone tissue or cells using a method suitable for mineralized tissues, often involving grinding frozen bone in liquid nitrogen followed by a TRIzol-based or column-based kit extraction.[14]
-
Assess RNA quality and quantity using spectrophotometry (A260/280 ratio) and gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., OPG) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye master mix (e.g., SYBR Green).[18]
-
Perform the qPCR reaction in a real-time PCR cycler. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
Bazedoxifene represents a key therapeutic agent for postmenopausal osteoporosis, acting through a nuanced, tissue-selective modulation of estrogen receptor signaling.[3] Its primary mechanism in bone involves mimicking estrogen's beneficial effects by suppressing osteoclast-mediated bone resorption through the RANKL/OPG pathway and supporting osteoblast function.[4] The use of robust preclinical models, such as the OVX rat, combined with precise molecular biology techniques like Western blotting and qPCR, has been instrumental in elucidating these pathways. This guide provides the foundational knowledge and methodologies for researchers to further investigate and develop novel therapies targeting these critical signaling networks in bone metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Bazedoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bazedoxifene for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skeletal effects of bazedoxifene paired with conjugated estrogens in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 9. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 11. Rat Model for Osteoporosis - Enamine [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Gene Expression in Bone by Quantitative RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 15. 2.6. Western Blot Analysis for ER-α Expression [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Osteogenic Differentiation Potential of Equine Dental Pulp vs. Periodontal Ligament Stem Cells: A Comparative In Vitro Study | Jurnal Medik Veteriner [e-journal.unair.ac.id]
- 19. Bone to pick: the importance of evaluating reference genes for RT-qPCR quantification of gene expression in craniosynostosis and bone-related tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bone to pick: the importance of evaluating reference genes for RT-qPCR quantification of gene expression in craniosynostosis and bone-related tissues and cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of Bazedoxifene HCl for research
An In-depth Technical Guide to the Synthesis and Characterization of Bazedoxifene HCl for Research Professionals
Abstract
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is a non-steroidal, indole-based compound.[1] It is distinguished by its tissue-specific estrogen receptor (ER) agonist and antagonist activities, making it a subject of significant interest in medicinal chemistry and pharmacology.[2] Primarily known for its application in the management of postmenopausal osteoporosis, Bazedoxifene's mechanism of action also presents potential for anticancer research.[1][3] This guide provides a comprehensive overview of the chemical synthesis of Bazedoxifene hydrochloride (HCl), detailed characterization methodologies, and an exploration of its primary signaling pathways. The content is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and structured data to facilitate further investigation of this compound.
Synthesis of this compound
The synthesis of Bazedoxifene is a multi-step process that typically involves the construction of the core indole structure, followed by the attachment of the side chains, and finally deprotection and salt formation. Several synthetic routes have been reported in the literature, primarily in patents detailing its preparation. A generalized synthetic workflow is presented below.
General Synthetic Scheme
The synthesis generally begins with the construction of the protected indole core, followed by N-alkylation to introduce the side chain, and subsequent deprotection to yield the final compound. One common route involves the reaction of a protected 2-phenyl-3-methyl-1H-indol-5-ol with a suitable benzyl halide derivative carrying the azepane-ethoxy side chain. The final step involves the removal of protecting groups and conversion to the hydrochloride salt.[4]
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of Bazedoxifene synthesis, adapted from published literature.[4][5]
Step 1: Synthesis of the Protected Indole Intermediate The synthesis starts with the preparation of 5-Benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole. This intermediate is typically formed through a Fischer indole synthesis or a related indole cyclization method.
Step 2: N-Alkylation The protected indole from Step 1 is alkylated with 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride.
-
Dissolve 5-Benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add a solution of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride in DMF dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected Bazedoxifene.
Step 3: Deprotection (Hydrogenolysis) The benzyl protecting groups are removed to yield Bazedoxifene free base.
-
Dissolve the crude product from Step 2 in a mixture of ethanol and ethyl acetate.[5]
-
Add a palladium on carbon catalyst (Pd/C, 10 wt. %).[5]
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield Bazedoxifene free base.
Step 4: Formation of this compound The free base is converted to its hydrochloride salt for improved stability and solubility.
-
Dissolve the Bazedoxifene free base in a suitable solvent such as methanol or toluene.[4]
-
Add a solution of hydrochloric acid (aqueous or in a solvent like diethyl ether) dropwise while stirring.[4]
-
Stir the mixture, which may result in the precipitation of this compound.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. This involves a combination of spectroscopic and physicochemical methods.
Physicochemical Properties
The fundamental physical and chemical properties of Bazedoxifene are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₄N₂O₃ | [2] |
| Molecular Weight | 470.6 g/mol | [2] |
| Appearance | Solid | [6] |
| Solubility | DMSO: >25.4 mg/mL; Water: Insoluble; Ethanol: Insoluble | [6][7] |
| Oral Bioavailability | Approximately 6% | [2] |
| Plasma Protein Binding | 98-99% | [3] |
| Half-life | Approximately 30 hours | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for structural elucidation and confirmation.
| Technique | Key Observations / Data | Reference(s) |
| ¹H NMR | The proton NMR spectrum is used to confirm the presence of aromatic protons, the methyl group on the indole ring, and the protons of the azepane-ethoxy side chain. Specific chemical shifts can be compared against a reference spectrum. A reference spectrum is available for the acetate salt. | [9][10] |
| Mass Spectrometry (MS) | Used to confirm the molecular weight of the compound. The expected mass for the free base [M+H]⁺ would be approximately 471.26 g/mol . LC-MS/MS is a common method for quantifying Bazedoxifene in biological samples. The calibration curve for LC-MS/MS analysis typically covers a range of 0.1–20 ng/mL. | [11][12] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks include O-H stretching (phenolic groups) around 3200-3500 cm⁻¹, C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C stretching (aromatic) around 1450-1600 cm⁻¹, and C-O stretching (ether and phenol) around 1000-1250 cm⁻¹. | [13] |
| UV-Vis Spectroscopy | Bazedoxifene acetate exhibits absorption maxima at approximately 227 and 299 nm. | [14] |
Characterization Protocols
2.3.1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized this compound.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 227 nm or 299 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or DMSO.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the relative peak areas.
-
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of this compound.
-
Method:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts, integrations, and coupling patterns should be consistent with the structure of Bazedoxifene.
-
2.3.3. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight.
-
Method:
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.
-
Analysis: Observe the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
-
Mechanism of Action and Signaling Pathways
Bazedoxifene's biological activity is defined by its role as a SERM. It exhibits tissue-dependent effects, acting as an estrogen receptor agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[2][15] This selectivity is attributed to the unique conformational changes it induces in the estrogen receptor upon binding, which in turn affects the recruitment of co-activator and co-repressor proteins.[15]
Key Signaling Pathways Modulated by Bazedoxifene:
-
Estrogen Receptor (ER) Pathway: In bone, Bazedoxifene acts as an ER agonist, promoting bone density.[15] In breast and uterine tissue, it acts as an ER antagonist, inhibiting the proliferative effects of estrogen.[6][15] This antagonism can involve the downregulation of ERα itself and key cell cycle proteins like cyclin D1.[16]
-
STAT3 and MAPK Signaling: Bazedoxifene has been shown to inhibit the STAT3 and MAPK signaling pathways, which are often implicated in cancer cell survival and proliferation.[3]
-
IL-6/GP130 Signaling: Emerging research indicates that Bazedoxifene can also target the IL-6/GP130 signaling axis, which is a key driver in various cancers.[17]
Signaling Pathway Diagram
Caption: Overview of Bazedoxifene's tissue-specific SERM activity and other anticancer pathways.
Conclusion
This compound is a pharmacologically significant molecule with a well-defined, albeit complex, synthetic pathway. The successful synthesis and purification of this compound require careful execution of multiple steps, including N-alkylation and hydrogenolysis. Its characterization relies on a suite of standard analytical techniques, including HPLC for purity assessment and NMR and MS for structural confirmation. Understanding its dual agonist/antagonist activity through various signaling pathways is critical for its application in both osteoporosis management and ongoing cancer research. This guide provides the foundational technical information required for researchers to synthesize, characterize, and further investigate the therapeutic potential of Bazedoxifene.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US8889896B2 - Process for the preparation of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]
- 5. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. BAZEDOXIFENE ACETATE(198481-33-3) 1H NMR spectrum [chemicalbook.com]
- 11. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk [insight.jci.org]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 16. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Bazedoxifene HCl: In Vitro Effects on Endometrial Cancer Cell Lines - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides a comprehensive overview of the in vitro effects of Bazedoxifene HCl on endometrial cancer cell lines. While direct quantitative data for Bazedoxifene in commonly used endometrial cancer cell lines such as Ishikawa and ECC-1 remains limited in publicly available literature, this document synthesizes findings from related studies on other cancer types and analogous SERMs in endometrial cancer to project its potential efficacy and mechanisms of action. Detailed experimental protocols for key assays are provided to facilitate further research in this critical area.
Introduction
Endometrial cancer is one of the most common gynecologic malignancies, with a significant number of cases being estrogen-dependent. Bazedoxifene acts as an estrogen receptor (ER) antagonist in the endometrium, suggesting its potential as a therapeutic agent for this disease.[1] Its primary mechanism in non-cancerous endometrial tissue involves the reduction of fibroblast growth factor 18 (FGF18) expression, a key factor in endometrial proliferation.[1] In various cancer cell lines, Bazedoxifene has also been shown to inhibit the IL-6/GP130/STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation.[2][3] This guide aims to consolidate the available data and provide a framework for the in vitro investigation of this compound in endometrial cancer.
Data Presentation: Effects of Bazedoxifene on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Result |
| SiHa | Cervical Cancer | MTT Assay | IC50 | 3.79 µM |
| HeLa | Cervical Cancer | MTT Assay | IC50 | 4.827 µM |
| CaSki | Cervical Cancer | MTT Assay | IC50 | 4.018 µM |
| SiHa | Cervical Cancer | Annexin V/PI Staining | Apoptosis Rate | 5% at 1 µM, 8% at 5 µM, 12% at 10 µM (after 48h) |
| A549 | Non-Small Cell Lung Cancer | MTT Assay | IC50 | 8.0 µM |
| H1299 | Non-Small Cell Lung Cancer | MTT Assay | IC50 | 12.7 µM |
Data extrapolated from studies on cervical and non-small cell lung cancer cell lines.[4][5] Further research is required to determine the specific IC50 values and apoptosis rates in endometrial cancer cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of Bazedoxifene in cancer cells and a general experimental workflow for its investigation in endometrial cancer cell lines.
Proposed Signaling Pathway of Bazedoxifene in Cancer Cells
Caption: Proposed signaling pathways of Bazedoxifene in cancer cells.
General Experimental Workflow for Studying Bazedoxifene's Effects
Caption: General experimental workflow for studying Bazedoxifene's effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of endometrial cancer cell lines.
Materials:
-
Ishikawa or ECC-1 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations should ideally range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in endometrial cancer cells treated with this compound using flow cytometry.
Materials:
-
Ishikawa or ECC-1 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells in 2 mL of complete culture medium per well in a 6-well plate.
-
Incubate for 24 hours at 37°C.
-
Treat the cells with desired concentrations of this compound (e.g., IC50 concentration) and a vehicle control for 48 or 72 hours.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of endometrial cancer cells.
Materials:
-
Ishikawa or ECC-1 cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at various concentrations for 24 or 48 hours.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for endometrial cancer due to its established anti-estrogenic effects in the endometrium and its inhibitory action on key cancer-related signaling pathways. However, the lack of direct in vitro quantitative data on its effects on endometrial cancer cell lines is a critical knowledge gap. The protocols and data presented in this guide are intended to provide a foundation for researchers to systematically investigate the efficacy of Bazedoxifene in this context. Future studies should focus on determining the IC50 values, apoptosis induction, and cell cycle effects of Bazedoxifene in a panel of endometrial cancer cell lines, including Ishikawa and ECC-1. Furthermore, detailed investigation into the modulation of the ER, FGF18, and IL-6/GP130/STAT3 pathways in these cells will be crucial for elucidating its precise mechanism of action and advancing its potential clinical application.
References
- 1. Endometrial Cancer-Associated FGF18 Expression Is Reduced by Bazedoxifene in Human Endometrial Stromal Cells In Vitro and in Murine Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bazedoxifene Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Bazedoxifene HCl in Animal Models of Endometriosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data from animal studies investigating the efficacy of Bazedoxifene HCl (BZA) in treating endometriosis. Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in reducing endometriotic lesion size and modulating key pathological pathways in rodent models.[1][2][3] This document summarizes the quantitative outcomes, details the experimental methodologies employed in key studies, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Efficacy of Bazedoxifene in Animal Models
Bazedoxifene has been consistently shown to reduce the size of endometriotic implants in both mouse and rat models of surgically induced endometriosis.[2][3] A meta-analysis of four key studies revealed a significant reduction in the size of endometriosis implants in animals treated with bazedoxifene compared to control groups.[1][2][3][4] The quantitative data from these pivotal studies are summarized below for direct comparison.
Table 1: Summary of Bazedoxifene Efficacy on Endometriotic Lesion Size in Rodent Models
| Study (Year) | Animal Model | Treatment Group | Dose & Route | Duration | Mean Lesion Size (mm³) | % Reduction vs. Control |
| Kulak et al. (2011)[1][5] | CD-1 Mice | Bazedoxifene | 3 mg/kg/day, IP | 8 weeks | 21 | 65% |
| Vehicle Control | - | 8 weeks | 60 | - | ||
| Naqvi et al. (2014)[2][4] | CD-1 Mice | Bazedoxifene | 1, 2, 3, or 5 mg/kg/day, IP | 8 weeks | 8.8 | 55% |
| Vehicle Control | - | 8 weeks | 19.6 | - | ||
| Sakr et al. (2014)[2][6] | CD-1 Mice | Bazedoxifene/CE | BZA/CE, IP | Not Specified | 8.7 | 72% |
| Vehicle Control | - | Not Specified | 31 | - | ||
| Lyu et al. (2015)[2][7] | Rats | Bazedoxifene | Not Specified | Not Specified | 24 | 50% |
| Vehicle Control | - | Not Specified | 48 | - |
Note: CE refers to conjugated estrogens. The study by Naqvi et al. (2014) also investigated Bazedoxifene in combination with conjugated estrogens, which showed similar efficacy in lesion reduction. The Sakr et al. (2014) study focused on the impact on stem cell recruitment.
Detailed Experimental Protocols
The methodologies employed in these preclinical studies are crucial for the interpretation of the results and for designing future investigations. The following sections detail the experimental workflows of the key studies.
Kulak et al. (2011): Mouse Model of Endometriosis
This study established a foundational mouse model to assess the efficacy of Bazedoxifene.[1][5]
Experimental Workflow:
Methodological Details:
-
Endometriosis Induction: Uterine tissue from donor mice was surgically implanted into the peritoneal cavity of recipient mice.
-
Treatment: After an 8-week period to allow for the establishment of endometriotic lesions, mice were treated daily for 8 weeks with either Bazedoxifene (3 mg/kg, intraperitoneal injection) or a vehicle control.[1][5]
-
Outcome Measures: The primary outcome was the size of the endometriotic implants. Secondary measures included the analysis of gene and protein expression in the endometrial tissue via quantitative PCR and immunohistochemistry.[1][5]
Sakr et al. (2014): Stem Cell Recruitment in a Mouse Model
This study investigated the effect of Bazedoxifene on the recruitment of bone marrow-derived stem cells to endometriotic lesions.[6]
Experimental Workflow:
References
- 1. Treatment with bazedoxifene, a selective estrogen receptor modulator, causes regression of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bazedoxifene on endometriosis in experimental animal models: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment with bazedoxifene and conjugated estrogens results in regression of endometriosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with Bazedoxifene, a Selective Estrogen Receptor Modulator, Causes Regression of Endometriosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endometriosis impairs bone marrow-derived stem cell recruitment to the uterus whereas bazedoxifene treatment leads to endometriosis regression and improved uterine stem cell engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of bazedoxifene on endometriosis in a rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
Bazedoxifene HCl: A Deep Dive into its Interaction with Estrogen Receptors Alpha and Beta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), represents a significant advancement in the management of postmenopausal conditions.[1] As an indole-based compound, it exhibits a distinct tissue-specific pharmacological profile, acting as an estrogen receptor (ER) agonist in the skeletal system and an antagonist in the uterine and breast tissues.[2][3] This dual activity allows for the prevention of osteoporosis while minimizing the risks of endometrial hyperplasia and breast cancer associated with traditional estrogen therapies.[4][5] The therapeutic efficacy of bazedoxifene is rooted in its nuanced interaction with the two main subtypes of the estrogen receptor: ERα and ERβ. This technical guide provides a comprehensive analysis of this interaction, detailing the binding affinities, the molecular mechanisms of tissue-specific gene regulation, and the downstream signaling pathways.
Binding Affinity and Selectivity
Bazedoxifene's interaction with ERα and ERβ is characterized by high-affinity binding, with a slight preference for ERα. This differential affinity is a key determinant of its biological activity. The binding affinities have been quantified using various in vitro assays, with the resulting data providing a clear picture of its receptor interaction profile.
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |
| IC50 | 26 nM | 85 ± 59 nM | [6][7] |
| Dissociation Constant (Kd) | ~0.1 nM | ~0.3 nM | [6] |
| Relative Binding Affinity | Higher | Lower | [4] |
Table 1: Quantitative Binding Data for Bazedoxifene with Estrogen Receptor Subtypes
Molecular Mechanism: Conformational Change and Co-regulator Recruitment
Upon binding, bazedoxifene induces a unique conformational change in both ERα and ERβ. This altered three-dimensional structure of the receptor is the lynchpin of its tissue-specific effects. The conformation of the bazedoxifene-ER complex determines its ability to recruit a diverse array of co-regulator proteins, which can either be co-activators or co-repressors of gene transcription.
In tissues where bazedoxifene acts as an agonist (e.g., bone), the induced conformational change in ERα facilitates the recruitment of co-activators , such as Steroid Receptor Coactivator-1 (SRC-1). This complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of genes that promote bone maintenance and reduce bone resorption.[8]
Conversely, in tissues where it acts as an antagonist (e.g., breast and uterus), the bazedoxifene-ERα complex adopts a different conformation. This structure favors the recruitment of co-repressors , such as the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). The binding of co-repressors to the complex prevents the initiation of transcription of estrogen-responsive genes that are involved in cell proliferation, thereby inhibiting the growth of hormone-sensitive cancer cells.[4]
Downstream Signaling and Transcriptional Regulation
The differential recruitment of co-regulators by the bazedoxifene-ER complex leads to tissue-specific regulation of gene expression and downstream signaling pathways.
Antagonist Action in Breast Cancer Cells
In ER-positive breast cancer cells, bazedoxifene acts as an antagonist, inhibiting the proliferative effects of estrogen. A key mechanism is the downregulation of ERα protein levels and the suppression of cyclin D1, a critical protein for cell cycle progression.[9] By blocking the transcription of genes like cyclin D1, bazedoxifene induces a G1 cell cycle arrest, thereby inhibiting the growth of hormone-dependent breast cancer cells.[9]
Agonist Action in Bone
In bone, the bazedoxifene-ERα complex acts as an agonist to preserve bone mineral density. This is achieved through the regulation of genes in both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The activation of ERα signaling in osteoblasts promotes their survival and activity, leading to increased bone formation. Concurrently, in osteoclasts, it is hypothesized to reduce their differentiation and activity, thereby decreasing bone resorption. This dual action on bone cells contributes to the overall positive effect on bone health.[8]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of bazedoxifene for ERα and ERβ.
Methodology:
-
Preparation of Receptor Source: A cell lysate or purified receptor preparation containing ERα or ERβ is prepared.
-
Incubation: A constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled bazedoxifene.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of bazedoxifene that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated from the IC50 value.
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of bazedoxifene to activate or inhibit ER-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7) is co-transfected with an expression vector for ERα or ERβ and a reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).
-
Treatment: The transfected cells are treated with bazedoxifene alone (to test for agonist activity) or in combination with an estrogen (to test for antagonist activity).
-
Cell Lysis: After an incubation period, the cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control and is indicative of the level of ERE-driven gene transcription.
Co-immunoprecipitation (Co-IP)
This technique is used to identify the proteins (co-regulators) that interact with the ER in the presence of bazedoxifene.
Methodology:
-
Cell Treatment and Lysis: Cells expressing the ER are treated with bazedoxifene and then lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the ER is added to the cell lysate to form an antibody-ER-co-regulator complex.
-
Complex Capture: Protein A/G beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies specific for known co-activators or co-repressors.
Conclusion
Bazedoxifene's intricate interaction with estrogen receptors alpha and beta is a prime example of the successful design of a selective estrogen receptor modulator. Its distinct binding affinities, coupled with the ability to induce unique receptor conformations that lead to differential co-regulator recruitment, form the molecular basis of its tissue-specific agonist and antagonist effects. This detailed understanding of its mechanism of action at the molecular level is paramount for the continued development of next-generation SERMs with improved therapeutic profiles for a range of hormone-related conditions. The experimental protocols and signaling pathway diagrams provided herein serve as a foundational resource for researchers dedicated to advancing the fields of endocrinology, oncology, and drug discovery.
References
- 1. Facebook [cancer.gov]
- 2. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 3. Bazedoxifene for the prevention of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bazedoxifene: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue selective effects of bazedoxifene on the musculoskeletal system in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-Proliferative Effects of Bazedoxifene HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene (BZA), a third-generation selective estrogen receptor modulator (SERM), is clinically approved for the prevention and treatment of postmenopausal osteoporosis.[1][2] Beyond its established role in bone health, a growing body of preclinical evidence has illuminated its potent anti-proliferative activities across a spectrum of cancers, including breast, pancreatic, colon, and cervical cancers.[3][4][5][6][7] This has positioned Bazedoxifene as a promising candidate for drug repurposing in oncology.
The anti-tumorigenic mechanism of Bazedoxifene is multifaceted. It functions not only through the modulation of the estrogen receptor (ER) but also, and perhaps more significantly in many cancer types, through a novel mechanism involving the inhibition of the glycoprotein 130 (GP130) signaling pathway.[3][8] Bazedoxifene has been identified as a direct inhibitor of the interaction between Interleukin-6 (IL-6) and GP130, a critical step in the activation of the oncogenic JAK/STAT3 signaling cascade.[3][8][9] This guide provides a comprehensive technical overview of the anti-proliferative effects of Bazedoxifene, detailing its mechanisms of action, summarizing key quantitative data, and providing standardized protocols for its investigation.
Core Mechanisms of Anti-Proliferative Action
Bazedoxifene exerts its anti-cancer effects through two primary, well-documented mechanisms:
2.1 Estrogen Receptor (ER) Antagonism: As a SERM, Bazedoxifene binds to estrogen receptors (ERα and ERβ) with high affinity.[10][11] In tissues like the breast and endometrium, it acts as an ER antagonist.[12][13] This blockade prevents the binding of estrogen, a key driver of proliferation in hormone receptor-positive cancers. Bazedoxifene has been shown to inhibit the growth of both hormone-dependent (MCF-7, T47D) and hormone-independent (MCF-7:5C) breast cancer cells.[1][2] A distinguishing feature of its action is the downregulation of key cell cycle proteins, such as Cyclin D1, and the induction of G1 cell cycle arrest.[1][4]
2.2 Inhibition of the IL-6/GP130/STAT3 Signaling Pathway: A pivotal mechanism underlying Bazedoxifene's broad anti-cancer activity is its function as a small molecule inhibitor of GP130.[3][10][14] Bazedoxifene directly binds to the GP130 receptor, obstructing the formation of the IL-6/IL-6Rα/GP130 signaling complex.[8][15] This action prevents the subsequent activation (phosphorylation) of Janus kinases (JAKs) and the Signal Transducer and Activator of Transcription 3 (STAT3).[3][8] Constitutive activation of the STAT3 pathway is a hallmark of many malignancies, driving the expression of genes involved in proliferation, survival, angiogenesis, and metastasis.[3][15] By inhibiting this pathway, Bazedoxifene effectively suppresses tumor growth, induces apoptosis, and inhibits cell migration in numerous cancer models, including those that are ER-negative.[5][6][14] Furthermore, Bazedoxifene's inhibition of GP130 can also attenuate downstream PI3K/AKT and Ras/Raf/MAPK signaling.[3][7][8]
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by Bazedoxifene.
References
- 1. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bazedoxifene as a novel GP130 inhibitor for Colon Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on anticancer mechanism of bazedoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. Endometrial Cancer-Associated FGF18 Expression Is Reduced by Bazedoxifene in Human Endometrial Stromal Cells In Vitro and in Murine Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 14. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bazedoxifene inhibits sustained STAT3 activation and increases survival in GBM - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bazedoxifene HCl in MCF-7 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in breast cancer research, particularly in the context of estrogen receptor-positive (ER+) cell lines such as MCF-7. This document provides detailed protocols for the culture of MCF-7 cells and their treatment with Bazedoxifene HCl, along with a summary of its effects and the signaling pathways involved.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on MCF-7 cells.
| Parameter | Condition | Bazedoxifene Concentration | Result | Reference |
| IC50 | Inhibition of 17β-estradiol-induced proliferation | 0.19 nM | Potent inhibition of estrogen-stimulated growth. | [1] |
| IC50 | Inhibition of hormone-independent cell growth | 2.4 x 10⁻¹⁰ M | Effective in hormone-deprived conditions. | [1] |
| Growth Inhibition | Hormone-independent MCF-7:5C cells | 10⁻⁸ M | ~80% reduction in cell growth. | [1] |
| ERα Protein Downregulation | Dose-dependent effect in MCF-7:5C cells | 10⁻⁹ M to 10⁻⁶ M | Maximum downregulation at 10⁻⁶ M. | [2] |
| Cyclin D1 mRNA Decrease | MCF-7 cells | 10⁻⁶ M | Significant decrease. | [1] |
| c-myc mRNA Decrease | MCF-7 cells | 10⁻⁶ M | Significant decrease. | [1] |
| Survivin Protein Decrease | MCF-7 cells | 10⁻⁷ M | Decreased levels. | [1] |
Experimental Protocols
MCF-7 Cell Culture
Aseptic techniques should be strictly followed during all cell culture procedures.
Materials:
-
MCF-7 cells (e.g., ATCC HTB-22)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.1 mM Non-Essential Amino Acids (NEAA)
-
1 mM Sodium Pyruvate
-
10 µg/mL human recombinant insulin
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA solution
-
Culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium Formulation:
-
EMEM or DMEM
-
10% (v/v) FBS
-
1% (v/v) Penicillin-Streptomycin
-
1% (v/v) NEAA
-
1% (v/v) Sodium Pyruvate
-
10 µg/mL insulin
Protocol:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen MCF-7 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.[3]
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Routine Maintenance and Subculturing:
-
Observe the cells daily under an inverted microscope.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, they should be subcultured.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new culture flasks at a density of 2-5 x 10⁴ cells/cm². A typical split ratio is 1:3 to 1:6.
-
Add the appropriate volume of fresh, pre-warmed complete growth medium to the new flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
MCF-7 cells cultured as described above
-
Appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis)
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed MCF-7 cells into the desired culture plates at a predetermined density. The seeding density should be optimized to ensure cells are in the logarithmic growth phase during treatment. For a 96-well plate, a common seeding density is 5,000-10,000 cells per well.[1]
-
Allow the cells to attach and grow for 24 hours before treatment.
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).[1]
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and controls, and ideally does not exceed 0.1% (v/v), as higher concentrations can be cytotoxic.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Bazedoxifene concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Post-Treatment Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), protein analysis (Western Blot), or RNA analysis (RT-qPCR).
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound on MCF-7 cells.
Signaling Pathways
Caption: Simplified signaling pathways affected by Bazedoxifene in MCF-7 cells.
References
Application Notes and Protocols for Bazedoxifene HCl HPLC Method Development in Pharmacokinetic Studies
I have gathered substantial information to create the detailed Application Notes and Protocols for the HPLC method development of Bazedoxifene HCl for pharmacokinetic studies.
I have found:
-
Existing HPLC methods for Bazedoxifene (acetate), providing a strong basis for chromatographic conditions, sample preparation (LLE and protein precipitation), and method validation.
-
Physicochemical properties of this compound, including its solubility profile.
-
General protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
-
Information on the stability of analytes in biological matrices under different storage conditions, which can be adapted for Bazedoxifene.
-
General guidance and formulas for calculating pharmacokinetic parameters from concentration-time data.
However, to enhance the detail and practicality of the response, I will focus on the following areas in the final step of information synthesis and content creation:
-
Formulating a specific, step-by-step SPE protocol for Bazedoxifene based on its physicochemical properties and general SPE principles, as a direct protocol for Bazedoxifene SPE was not explicitly found.
-
Creating a comprehensive stability summary table for Bazedoxifene by applying the general knowledge of analyte stability to the specific context of Bazedoxifene.
-
Developing a detailed, step-by-step guide for calculating pharmacokinetic parameters using a hypothetical but realistic Bazedoxifene concentration-time dataset, complete with formulas and example calculations.
I will now proceed to generate the complete and detailed Application Notes and Protocols based on the information I have gathered and the plan outlined above. No further search queries are immediately necessary.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is utilized for the management of postmenopausal osteoporosis.[1] Accurate quantification of Bazedoxifene in biological matrices is paramount for pharmacokinetic studies, which inform dosing regimens and regulatory submissions. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for this purpose.
This document provides a comprehensive guide to developing and validating an HPLC method for the determination of this compound in human plasma. It includes detailed protocols for sample preparation, chromatographic analysis, and method validation, along with a guide to calculating key pharmacokinetic parameters from the generated data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₄N₂O₃·HCl | N/A |
| Molecular Weight | 507.07 g/mol | N/A |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (90 mg/mL). | [2] |
| Aqueous Solubility (Bazedoxifene base) | Poor | [3] |
The poor aqueous solubility of Bazedoxifene underscores the need for organic solvents in the mobile phase and for sample extraction. Its basic nature, due to the hexahydro-1H-azepin-1-yl group, influences the choice of mobile phase pH and extraction strategy.
Recommended HPLC Method for this compound Analysis
This section details the recommended starting conditions for the HPLC analysis of this compound in human plasma. Optimization may be required based on the specific instrumentation and laboratory conditions.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 290 nm |
| Internal Standard (IS) | Raloxifene HCl |
Rationale for Condition Selection
-
C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for the retention of the relatively nonpolar Bazedoxifene molecule.
-
Mobile Phase: The combination of acetonitrile, a common organic modifier, and a phosphate buffer provides good peak shape and resolution. Adjusting the pH to 3.0 ensures the ionization of Bazedoxifene, leading to better retention and symmetrical peaks on a C18 column.[3]
-
Internal Standard: Raloxifene is a structurally similar SERM, making it an excellent internal standard to correct for variations in sample preparation and injection volume.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a simple and effective method for extracting Bazedoxifene from plasma.
Materials:
-
Human plasma samples
-
This compound and Raloxifene HCl (Internal Standard) stock solutions in methanol
-
Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the Raloxifene HCl internal standard solution (concentration to be optimized based on expected Bazedoxifene concentrations).
-
Add 400 µL of acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins and extract the analytes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
LLE Workflow
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to LLE, which can be beneficial for achieving lower limits of quantification.
Materials:
-
Human plasma samples
-
This compound and Raloxifene HCl stock solutions
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
Elution solvent: Methanol or Acetonitrile
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading:
-
To 500 µL of plasma, add 50 µL of the internal standard solution.
-
Add 500 µL of 0.1% formic acid in water to the plasma sample and vortex to mix.
-
Load the entire mixture onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less retained impurities.
-
-
Elution:
-
Elute Bazedoxifene and the internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.
SPE Workflow
Method Validation
The developed HPLC method must be validated according to regulatory guidelines (e.g., ICH) to ensure its reliability for pharmacokinetic studies.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over a specified concentration range. |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision (Intra- and Inter-day) | The relative standard deviation (RSD) should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks from endogenous plasma components at the retention times of Bazedoxifene and the internal standard. |
| Recovery | Consistent and reproducible extraction recovery. |
| Stability | Analyte stability in plasma under various storage conditions (freeze-thaw, short-term benchtop, long-term storage). |
Stability of Bazedoxifene in Plasma
Ensuring the stability of Bazedoxifene in plasma samples is critical for accurate pharmacokinetic analysis. Stability should be assessed under the following conditions:
| Stability Condition | Description | Acceptance Criteria |
| Freeze-Thaw Stability | Analyze samples after three freeze-thaw cycles (-20°C to room temperature). | Mean concentration should be within ±15% of the initial concentration. |
| Short-Term (Benchtop) Stability | Keep plasma samples at room temperature for a period that exceeds the expected sample handling time (e.g., 4-6 hours) before extraction. | Mean concentration should be within ±15% of the initial concentration. |
| Long-Term Stability | Store plasma samples at -20°C or -80°C for a duration that covers the entire study period. | Mean concentration should be within ±15% of the initial concentration. |
| Post-Preparative Stability | Assess the stability of the extracted and reconstituted samples in the autosampler over the expected run time. | Mean concentration should be within ±15% of the initial concentration. |
Application to Pharmacokinetic Studies
The validated HPLC method can be used to generate plasma concentration-time data for Bazedoxifene following its administration. These data are then used to calculate key pharmacokinetic parameters.
Protocol 3: Calculation of Pharmacokinetic Parameters
1. Data Collection:
-
Collect blood samples at predefined time points after drug administration.
-
Process the blood to obtain plasma and store appropriately until analysis.
-
Analyze the plasma samples using the validated HPLC method to determine the concentration of Bazedoxifene at each time point.
2. Data Analysis:
-
Plot the plasma concentration of Bazedoxifene versus time.
-
From this plot, the following parameters can be determined:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
-
Area Under the Curve (AUC): AUC represents the total drug exposure over time. It is calculated using the trapezoidal rule.
-
AUC₀₋ₜ: The area under the curve from time zero to the last measurable concentration (Ct).
-
Formula: AUC₀₋ₜ = Σ [ (Cₙ + Cₙ₊₁)/2 ] * (tₙ₊₁ - tₙ)
-
-
AUC₀₋∞: The area under the curve from time zero to infinity.
-
Formula: AUC₀₋∞ = AUC₀₋ₜ + (Ct / kₑₗ)
-
Where kₑₗ is the elimination rate constant.
-
-
-
Elimination Rate Constant (kₑₗ): Determined from the slope of the terminal phase of the log-linear plasma concentration-time plot.
-
Formula: kₑₗ = - (ln(C₂) - ln(C₁)) / (t₂ - t₁)
-
-
Half-Life (t₁/₂): The time required for the plasma concentration to decrease by half.
-
Formula: t₁/₂ = 0.693 / kₑₗ
-
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Formula: CL = Dose / AUC₀₋∞
-
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Formula: Vd = CL / kₑₗ
-
PK Parameter Derivation
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC method for the quantification of this compound in human plasma for pharmacokinetic studies. The detailed protocols for sample preparation, chromatographic analysis, and pharmacokinetic parameter calculation are intended to serve as a valuable resource for researchers in the field of drug development. Adherence to these guidelines will ensure the generation of high-quality, reliable data essential for the successful progression of Bazedoxifene through the drug development pipeline.
References
Application Notes and Protocols for Gene Expression Analysis of Bazedoxifene HCl Treatment using Microarray
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant effects on gene expression, positioning it as a molecule of interest for various therapeutic applications, including the management of postmenopausal osteoporosis and potential anticancer properties.[1][2] Microarray analysis is a powerful high-throughput technology that enables the simultaneous monitoring of the expression levels of thousands of genes, providing a comprehensive snapshot of the cellular response to a drug treatment.[3] These application notes provide a detailed overview of the gene expression changes induced by Bazedoxifene HCl and a step-by-step protocol for conducting such an analysis using microarray technology.
Bazedoxifene exerts its effects primarily through two main mechanisms: modulation of the estrogen receptor (ER) signaling pathway and inhibition of the interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling cascade.[4][5] As a SERM, it exhibits tissue-specific agonist or antagonist activity on estrogen receptors, leading to differential gene regulation in various cell types.[5] Its ability to antagonize estrogen-mediated gene expression is particularly relevant in breast cancer cells. Furthermore, Bazedoxifene has been identified as a novel inhibitor of the IL-6/GP130 interaction, a pathway crucial for cell survival, proliferation, and inflammation in several cancers.[4]
Data Presentation: Gene Expression Changes Induced by Bazedoxifene
Microarray studies have revealed that Bazedoxifene treatment leads to significant alterations in the expression of genes involved in cell cycle progression, proliferation, and inflammatory signaling. While comprehensive datasets from a single microarray experiment are often found in supplementary materials of publications, the following tables summarize the expected gene expression changes based on available literature.
Table 1: Differentially Expressed Genes in Breast Cancer Cells Treated with Bazedoxifene
This table provides a representative list of genes that are commonly found to be differentially expressed in estrogen receptor-positive (ER+) breast cancer cells (e.g., MCF-7) following Bazedoxifene treatment. Bazedoxifene generally acts as an antagonist to estrogen-induced gene expression in these cells.[6]
| Gene Symbol | Gene Name | Predicted Regulation by Bazedoxifene | Function |
| CCND1 | Cyclin D1 | Downregulated | Cell cycle progression, G1/S transition |
| MYC | MYC Proto-Oncogene | Downregulated | Transcription factor, cell proliferation |
| PGR | Progesterone Receptor | Downregulated | Estrogen-responsive gene, hormone signaling |
| TFF1 (pS2) | Trefoil Factor 1 | Downregulated | Estrogen-responsive gene, cell proliferation |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Downregulated | Estrogen-responsive gene, cell proliferation |
| STAT3 | Signal Transducer and Activator of Transcription 3 | Downregulated (activity) | Transcription factor in IL-6 signaling |
| BCL2 | BCL2 Apoptosis Regulator | Downregulated | Anti-apoptotic protein |
| VEGFA | Vascular Endothelial Growth Factor A | Downregulated | Angiogenesis |
Table 2: Bazedoxifene Impact on IL-6/GP130 Signaling Pathway Components
This table outlines the effect of Bazedoxifene on key components of the IL-6/GP130 signaling pathway. Bazedoxifene inhibits this pathway by disrupting the interaction between IL-6 and GP130.[4]
| Component | Effect of Bazedoxifene | Consequence |
| IL-6/GP130 Interaction | Inhibition | Blocks downstream signaling activation |
| JAK Phosphorylation | Reduced | Decreased kinase activity |
| STAT3 Phosphorylation | Reduced | Inhibition of STAT3-mediated gene transcription |
| AKT Phosphorylation | Reduced | Attenuation of cell survival signals |
| ERK Phosphorylation | Reduced | Inhibition of cell proliferation signals |
Experimental Protocols
The following protocols provide a detailed methodology for the gene expression analysis of this compound treatment in a cell culture model using microarrays.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose an appropriate cell line for the study (e.g., MCF-7 for ER+ breast cancer).
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Hormone Starvation (for ER-related studies): To study the effects of Bazedoxifene on estrogen signaling, cells should be hormone-starved for 24-48 hours prior to treatment. This is achieved by culturing in a phenol red-free medium supplemented with charcoal-stripped FBS.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Seed the cells in culture plates and allow them to adhere overnight. Replace the medium with a fresh medium containing either this compound at various concentrations, a vehicle control (e.g., DMSO), or a positive control (e.g., estradiol).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them using a cell scraper or by trypsinization.
Protocol 2: RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity Assessment: Evaluate the integrity of the RNA samples using an Agilent Bioanalyzer or by agarose gel electrophoresis. High-quality RNA will show distinct 28S and 18S ribosomal RNA bands with minimal degradation.
Protocol 3: Microarray Hybridization and Data Acquisition
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the total RNA samples through reverse transcription. During this process, label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
-
Hybridization: Hybridize the labeled cDNA target to a microarray slide containing thousands of immobilized gene-specific probes. The hybridization is typically carried out in a hybridization chamber for 16-24 hours.[3]
-
Washing: After hybridization, wash the microarray slides to remove any unbound or non-specifically bound labeled cDNA.
-
Scanning: Scan the microarray slide using a laser scanner to detect the fluorescence intensity of each spot. The scanner will generate a high-resolution image of the microarray.
-
Data Extraction: Use image analysis software to quantify the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
Protocol 4: Microarray Data Analysis
-
Data Normalization: Normalize the raw microarray data to correct for technical variations, such as differences in dye incorporation, scanning intensity, and spatial effects on the slide.
-
Identification of Differentially Expressed Genes: Perform statistical analysis (e.g., t-test, ANOVA) to identify genes that are significantly differentially expressed between the Bazedoxifene-treated and control groups. A common criterion for significance is a fold change > 2 and a p-value < 0.05.
-
Bioinformatics Analysis: Use bioinformatics tools for gene ontology (GO) and pathway analysis (e.g., KEGG pathway analysis) to understand the biological functions and signaling pathways that are significantly affected by the Bazedoxifene treatment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Bazedoxifene's antagonistic effect on the Estrogen Receptor signaling pathway.
Caption: Bazedoxifene's inhibition of the IL-6/GP130 signaling pathway.
Caption: Experimental workflow for microarray analysis of Bazedoxifene treatment.
References
- 1. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raloxifene and Bazedoxifene Could Be Promising Candidates for Preventing the COVID-19 Related Cytokine Storm, ARDS and Mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Querying GEO DataSets and GEO Profiles - GEO - NCBI [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Gene Expression Biomarker Identifies Chemical Modulators of the Estrogen Receptor α (ERα) in a MCF-7 Microarray Compendium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The EstroGene database reveals diverse temporal, context-dependent, and bidirectional estrogen receptor regulomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bazedoxifene HCl for Inducing G1 Arrest in Hormone-Independent Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant antitumor activity in various cancer models.[1][2][3][4] Notably, it is effective in inhibiting the growth of hormone-independent breast cancer cells, a characteristic that distinguishes it from other SERMs.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing Bazedoxifene HCl to induce G1 cell cycle arrest in hormone-independent cancer cells. Bazedoxifene acts as an estrogen antagonist in breast and uterine tissues, blocking the proliferative effects of estrogen.[4][5]
The primary mechanism of action involves the downregulation of key proteins involved in cell cycle progression, including Estrogen Receptor Alpha (ERα) and Cyclin D1.[1][2] Furthermore, Bazedoxifene has been identified as an inhibitor of the IL-6/GP130 signaling pathway, which subsequently impacts downstream pro-survival pathways such as JAK/STAT, PI3K/AKT, and Ras/Raf/MAPK.[6][7][8][9] This multifaceted approach leads to a robust G1 phase blockade in susceptible cancer cell lines.[1][10]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of Bazedoxifene in hormone-independent cancer cell lines.
Table 1: Efficacy of Bazedoxifene in Hormone-Independent Breast Cancer Cells
| Cell Line | Bazedoxifene Concentration | Treatment Duration | Effect | Reference |
| MCF-7:5C | 10⁻⁷ M | 4 days | Significant inhibition of cell growth | [3] |
| MCF-7:5C | Not specified | Not specified | Induction of G1 blockade | [1] |
| MCF-7:5C | Not specified | Not specified | Downregulation of Cyclin D1 | [1][2] |
| MCF-7:5C | Not specified | Not specified | Downregulation of ERα protein | [1] |
Table 2: IC50 Values of Bazedoxifene in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | IC50 Value | Treatment Duration | Reference |
| A549 | 8.0 µM | 72 hours | [11] |
| H1299 | 12.7 µM | 72 hours | [11] |
Signaling Pathways
Bazedoxifene induces G1 arrest through a dual mechanism: modulation of the estrogen receptor pathway and inhibition of the IL-6/GP130 signaling cascade.
Bazedoxifene's Impact on ERα and Cyclin D1
In hormone-independent breast cancer cells, Bazedoxifene downregulates ERα protein by increasing its degradation.[1] This leads to the suppression of Cyclin D1 promoter activity, a critical regulator of the G1 to S phase transition.[1][2] The reduction in Cyclin D1 levels prevents the formation of active Cyclin D1-CDK4/6 complexes, thereby inhibiting the phosphorylation of the retinoblastoma protein (pRb) and causing cell cycle arrest in the G1 phase.
Inhibition of IL-6/GP130 Signaling
Bazedoxifene also functions as a novel inhibitor of the IL-6/GP130 protein-protein interaction.[6][7][12] This blockade prevents the activation of several downstream signaling cascades crucial for cancer cell proliferation and survival, including the JAK/STAT, PI3K/AKT, and Ras/Raf/MAPK pathways.[6][7][9] Inhibition of these pathways can lead to reduced cell proliferation and induction of apoptosis.[10]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on hormone-independent cancer cells.
General Experimental Workflow
The overall workflow for investigating the effects of Bazedoxifene involves cell culture, treatment, and subsequent analysis of cell viability, cell cycle distribution, and protein expression.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of hormone-independent cancer cells.
Materials:
-
Hormone-independent cancer cell line (e.g., MCF-7:5C, A549, H1299)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 1 µM to 40 µM.[11] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of hormone-independent cancer cells after treatment with this compound.
Materials:
-
Hormone-independent cancer cell line
-
6-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (e.g., 10⁻⁷ M for MCF-7:5C) and a vehicle control for 24-48 hours.[3]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression of key cell cycle regulatory proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-ERα, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a potent inducer of G1 cell cycle arrest in hormone-independent cancer cells. Its dual mechanism of action, involving both the ERα pathway and the IL-6/GP130 signaling cascade, makes it a promising agent for cancer therapy. The protocols provided here offer a framework for researchers to investigate and characterize the effects of Bazedoxifene in their specific cancer models.
References
- 1. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 6. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. Bazedoxifene Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Bazedoxifene HCl Effects on Bone Mineral Density
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that has been developed for the prevention and treatment of postmenopausal osteoporosis.[1][2][3] It acts as an estrogen receptor agonist in bone tissue, thereby preserving bone mineral density (BMD), while functioning as an antagonist in uterine and breast tissues, which minimizes the risks associated with traditional estrogen therapies.[4][5] This document provides a detailed protocol for assessing the effects of bazedoxifene HCl on bone mineral density, drawing from established preclinical and clinical trial methodologies.
Mechanism of Action
Bazedoxifene exerts its tissue-selective effects by binding to estrogen receptors (ERs), specifically ERα and ERβ.[4] In bone, its agonistic activity mimics the bone-preserving effects of estrogen, leading to a reduction in bone resorption and an increase or maintenance of bone density.[2][4] Conversely, in tissues such as the endometrium and breast, it acts as an antagonist, inhibiting estrogen-induced cell proliferation.[1][4]
Signaling Pathway of Bazedoxifene in Bone Tissue
References
- 1. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 5. Update on bazedoxifene: A novel selective estrogen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of Bazedoxifene HCl and Paclitaxel
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has shown potential as an anticancer agent through its inhibition of the IL-6/GP130/STAT3 signaling pathway.[1][2][3] Paclitaxel is a well-established chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis.[2] Emerging in vitro evidence suggests that the combination of Bazedoxifene HCl and paclitaxel results in synergistic antitumor effects across various cancer cell lines, including non-small cell lung cancer (NSCLC), ovarian, breast, and glioblastoma.[1][2][4][5][6] This document provides detailed application notes and protocols for studying the combined effects of these two compounds in a laboratory setting.
The combination therapy has been shown to be more effective than monotherapy in inhibiting cell viability, colony formation, and cell migration.[4][7] Furthermore, the combination enhances the induction of apoptosis and can modulate key signaling pathways involved in cancer progression.[2][4]
Data Presentation
The synergistic effects of combining this compound with paclitaxel have been demonstrated across various cancer cell lines. The following tables summarize the quantitative data from these in vitro studies.
Table 1: Synergistic Inhibition of Cell Viability
| Cell Line | Cancer Type | Bazedoxifene (μM) | Paclitaxel (μM) | Combination Index (CI) | Effect | Reference |
| A549 | NSCLC | 2.5 | 0.001 | 0.37684 | Synergistic | [1] |
| H1299 | NSCLC | 5 | 0.001 | 0.66476 | Synergistic | [1] |
| BxPC-3 | Pancreatic | Various | Various | <1 | Synergistic | [8] |
| Capan-1 | Pancreatic | Various | Various | <1 | Synergistic | [8] |
| Various | Breast | Various | Various | <1 | Synergistic | [3] |
Table 2: Enhanced Inhibition of Colony Formation
| Cell Line | Cancer Type | Bazedoxifene (μM) | Paclitaxel (μM) | Observation | Reference |
| A549 | NSCLC | 2.5 | 0.001 or 0.005 | Stronger inhibition than single agents | [1] |
| H1299 | NSCLC | 2 | 0.001 or 0.005 | Significantly lower colony-forming activity | [1] |
| OVCA433 | Ovarian | Various | Various | Significantly suppressed colony formation | [9] |
| SKOV3 | Ovarian | Various | Various | Significantly suppressed colony formation | [9] |
| LN229, D456, OMRP, 1016, LN18 | Glioblastoma | 5 | 1 µg/ml | Dramatically reduced cell growth | [6] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the in vitro effects of this compound in combination with paclitaxel.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Bazedoxifene and paclitaxel, alone and in combination.
Materials:
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Paclitaxel stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of Bazedoxifene, paclitaxel, or a combination of both. Include a DMSO vehicle control.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine IC50 values. The combination index (CI) can be calculated to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]
Colony Formation Assay
This assay assesses the long-term effect of the drug combination on the proliferative capacity of single cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and Paclitaxel
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).[1]
-
Allow cells to attach overnight.
-
Treat cells with Bazedoxifene, paclitaxel, or the combination at desired concentrations.
-
Incubate for 7-14 days, allowing colonies to form.[1]
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Quantify the results and compare the colony-forming ability in treated versus control groups.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis following drug treatment.
Materials:
-
Cancer cell lines
-
This compound and Paclitaxel
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for 48 hours.[2]
-
Harvest the cells (including floating and attached cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This method is used to investigate the effect of the drug combination on protein expression in specific signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and Paclitaxel
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for p-STAT3, total STAT3, Bcl-2, Cyclin D1, p-YAP)[2][4][5]
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection system
Procedure:
-
Treat cells with Bazedoxifene, paclitaxel, or the combination for a specified time (e.g., 6-24 hours).[2]
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
Visualizations
Signaling Pathways
The combination of Bazedoxifene and paclitaxel has been shown to modulate several key signaling pathways involved in cancer cell survival and proliferation.
Caption: Bazedoxifene and Paclitaxel signaling pathway inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the combined effects of Bazedoxifene and paclitaxel in vitro.
Caption: Experimental workflow for in vitro combination studies.
References
- 1. Bazedoxifene Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of GP130/STAT3 and EMT by combined bazedoxifene and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Combined bazedoxifene and paclitaxel treatments inhibit cell viability, cell migration, colony formation, and tumor growth and induce apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcancer.org [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Bazedoxifene HCl solubility issues in DMSO and ethanol
Welcome to the technical support center for Bazedoxifene HCl. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on solubility issues in DMSO and ethanol.
Frequently Asked Questions (FAQs)
Q1: What is Bazedoxifene and what is its mechanism of action?
A1: Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM).[1] It functions as both an estrogen receptor (ER) agonist and antagonist, depending on the specific tissue and cell type.[2][3] Bazedoxifene binds to both ERα and ERβ.[4] In bone tissue, it acts as an agonist, which can help increase bone mineral density.[3] Conversely, in breast and uterine tissues, it primarily acts as an antagonist, inhibiting the proliferative effects of estrogen.[2][3] The antagonistic effects of bazedoxifene are associated with the inhibition of the STAT3 and MAPK signaling pathways.[5]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is soluble in organic solvents like DMSO.[4][6] It is reported to be insoluble in water and ethanol.[6] For creating stock solutions for in vitro experiments, DMSO is the most commonly recommended solvent.[7] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[6][8]
Q3: My this compound is not fully dissolving in DMSO, or it precipitated out of solution. What can I do?
A3: If you are experiencing incomplete dissolution or precipitation, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. This absorbed water can cause your compound to precipitate. Always use fresh, high-purity, anhydrous DMSO for preparing your stock solution.[6][8]
-
Gentle Heating: Gently warming the solution to 37°C for about 10 minutes can aid in dissolution.[4]
-
Sonication: Using an ultrasonic bath for a short period can also help to break up any clumps and facilitate dissolving.[4]
-
Check for Salt Form: Ensure you are using this compound as requested. Much of the available commercial product and literature data pertains to Bazedoxifene acetate. While both are soluble in DMSO, their precise solubility characteristics may differ.[8][9]
-
Prepare Dilutions Carefully: When diluting your DMSO stock solution into an aqueous buffer or cell culture medium, add the stock solution dropwise while gently mixing. This helps to avoid localized high concentrations of DMSO, which can cause the compound to precipitate.[10]
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Bazedoxifene stock solutions prepared in DMSO can be stored at -20°C for several months.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Solubility Data
The following table summarizes the reported solubility of Bazedoxifene and its acetate salt in various solvents. Note that data for this compound is limited, and much of the available information is for the acetate form.
| Compound | Solvent | Solubility | Molar Equivalent (mM) | Source(s) |
| This compound | DMSO | >25.4 mg/mL | >50.1 mM | [4] |
| DMSO | 90 - 101 mg/mL | 177.5 - 199.2 mM | [6] | |
| Water | Insoluble | - | [6] | |
| Ethanol | Insoluble | - | [6] | |
| Bazedoxifene acetate | DMSO | ~14 - 100 mg/mL | ~26.4 - 188.4 mM | [7][8][9] |
| Ethanol | ~5 - 13 mg/mL | ~9.4 - 24.5 mM | [7][8][9] | |
| DMF | ~50 mg/mL | ~94.2 mM | [7][9] | |
| Water | Sparingly soluble | - | [9] |
Note: Solubility can vary between different lots and suppliers. It is always recommended to perform a small-scale solubility test with your specific batch of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is 507.06 g/mol ), you would need 5.07 mg.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Troubleshooting Dissolution: If the compound does not fully dissolve, you can:
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into single-use vials and store at -20°C.[4]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (37°C)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO.
-
Dilution into Medium: Add the required volume of the DMSO stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution. This will minimize the risk of precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Bazedoxifene's inhibitory effect on signaling pathways.
References
- 1. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bazedoxifene HCl for In Vitro Cell Viability Assays
Welcome to the technical support center for optimizing the use of Bazedoxifene HCl in your in vitro cell viability experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM)[1][2]. In addition to its effects on the estrogen receptor (ER), it has been identified as a novel inhibitor of the IL-6/GP130 signaling pathway[1][2][3]. By binding to glycoprotein 130 (GP130), Bazedoxifene blocks the interaction between IL-6 and GP130, which in turn inhibits the activation of downstream signaling pathways such as JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK[1][4]. This disruption of key cellular signaling cascades can lead to decreased cell viability, proliferation, migration, and induction of apoptosis in various cancer cell types[1][5][6].
Q2: What is a suitable starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being investigated. Based on published data, a broad concentration range for initial screening would be from 0.1 µM to 40 µM[7][8]. For more targeted experiments, you can refer to the IC50 values in the data table below to select a more refined concentration range around the expected value for a similar cell type. For instance, in non-small cell lung cancer cell lines A549 and H1299, the IC50 values were 8.0 µM and 12.7 µM, respectively[8]. In contrast, for MCF-7 breast cancer cells, Bazedoxifene inhibits 17β-estradiol-induced proliferation with a much lower IC50 of 0.19 nM[8].
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM)[8]. To prepare the stock solution, dissolve the appropriate amount of this compound powder in anhydrous, high-purity DMSO. Gentle warming at 37°C or sonication can aid in complete dissolution[8]. The stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability (up to six months) or at -20°C for shorter periods (up to one month)[8]. Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. Aqueous solutions of Bazedoxifene are not recommended for storage for more than one day[8].
Q4: What are the key downstream targets affected by this compound treatment?
A4: this compound treatment leads to the downregulation of several key downstream targets of the IL-6/GP130/STAT3 pathway. This includes the reduced phosphorylation of STAT3 (P-STAT3), AKT (P-AKT), and ERK (P-ERK)[2][5]. Consequently, the expression of STAT3-regulated genes involved in cell survival and proliferation, such as Bcl-2 and Survivin, is inhibited[9]. In some cancer cells, Bazedoxifene has also been shown to induce the cleavage of caspase-3 and caspase-7, leading to apoptosis[6].
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound Precipitation in Culture Medium | This compound concentration exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration in your culture medium is maintained at a low, non-toxic level (typically ≤ 0.1%) to keep the compound in solution. Prepare serial dilutions of the high-concentration stock in DMSO before the final dilution into the culture medium[8]. |
| High Variability Between Replicate Wells | Uneven cell seeding, edge effects in the microplate, or inconsistent drug addition. | Ensure a homogenous single-cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. Use a calibrated multichannel pipette for consistent addition of this compound solutions. |
| No Observed Effect on Cell Viability | The concentration range is too low for the specific cell line, or the incubation time is too short. The cell line may be resistant to Bazedoxifene's effects. | Test a broader and higher concentration range. Increase the incubation time (e.g., from 24h to 48h or 72h). Confirm the expression of the drug's targets (e.g., GP130, ER) in your cell line. |
| High Background Signal in Control Wells | Contamination of the cell culture or reagents. Phenol red or serum in the medium can interfere with some colorimetric assays[10]. | Regularly test for mycoplasma contamination. Use fresh, sterile reagents. For assays like the MTT, consider using serum-free and phenol red-free medium during the final incubation step with the reagent to reduce background absorbance[10]. |
| Unexpected Increase in Cell Viability at Low Concentrations | Hormetic effect or experimental artifact. | This can sometimes be observed with SERMs. Carefully repeat the experiment with a finer dilution series at the lower concentration range to confirm the observation. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value |
| SiHa | Cervical Cancer | MTT | 48 h | 3.79 µM[11] |
| HeLa | Cervical Cancer | MTT | 48 h | 4.827 µM[11] |
| CaSki | Cervical Cancer | MTT | 48 h | 4.018 µM[11] |
| A549 | Non-Small Cell Lung Cancer | MTT | 72 h | 8.0 µM[7] |
| H1299 | Non-Small Cell Lung Cancer | MTT | 72 h | 12.7 µM[7] |
| MCF-7 | Breast Cancer | Proliferation Assay | Not Specified | 0.19 nM (inhibiting 17β-estradiol-induced proliferation)[8] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology[12][13].
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability upon treatment with this compound using a 96-well plate format. Optimization for specific cell lines and laboratory conditions is recommended.
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium[16].
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 12-24 hours to allow for cell attachment and recovery[16].
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[10].
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the IL-6/GP130 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for a cell viability assay using this compound.
References
- 1. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling | MDPI [mdpi.com]
- 2. Bazedoxifene as a novel GP130 inhibitor for Colon Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on anticancer mechanism of bazedoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bazedoxifene is a novel IL-6/GP130 inhibitor for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bazedoxifene Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bazedoxifene exhibits growth suppressive activity by targeting interleukin‐6/glycoprotein 130/signal transducer and activator of transcription 3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
Bazedoxifene HCl degradation products analysis by stability-indicating HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of Bazedoxifene HCl and its degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of Bazedoxifene?
A1: Under forced degradation conditions, Bazedoxifene primarily degrades to form an N-oxide and a cleavage product.[1] Long-term storage may also lead to the formation of keto and aldehyde-containing degradants.[1]
Q2: Under which conditions is this compound susceptible to degradation?
A2: this compound is found to be sensitive to acidic, basic, oxidative, thermal, and hydrolytic stress conditions. It is relatively stable under photolytic conditions.
Q3: What is a suitable stability-indicating HPLC method for Bazedoxifene analysis?
A3: A validated reversed-phase HPLC method is available that can effectively separate Bazedoxifene from its process-related impurities and degradation products. The key parameters of a published method are summarized in the experimental protocols section.
Q4: What are the known impurities of Bazedoxifene?
A4: Several process-related impurities of Bazedoxifene have been identified, including 2-(4-Hydroxyphenyl)-3-methyl-1H-indole-5-ol and various substituted indole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Bazedoxifene and its degradation products.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution Between Bazedoxifene and a Degradation Product | 1. Inappropriate mobile phase composition or pH.2. Column degradation or contamination.3. Inadequate gradient profile. | 1. Ensure the mobile phase pH is correctly adjusted (e.g., pH 8.3 for the recommended method). Small variations can significantly impact the retention of ionizable compounds.2. Flush the column with a strong solvent (e.g., 100% acetonitrile) or, if necessary, replace the column.3. Adjust the gradient slope to increase the separation between closely eluting peaks. A shallower gradient can improve resolution. |
| Peak Tailing for Bazedoxifene or Degradation Product Peaks | 1. Secondary interactions with the stationary phase.2. Column overload.3. Presence of active sites on the column. | 1. Ensure the mobile phase contains an appropriate buffer to suppress silanol interactions.2. Reduce the injection volume or the concentration of the sample.3. Use a column with end-capping or a different stationary phase if tailing persists. |
| Ghost Peaks in the Chromatogram | 1. Contamination in the mobile phase or system.2. Carryover from previous injections.3. Impurities in the diluent. | 1. Prepare fresh mobile phase using high-purity solvents and salts.2. Implement a robust needle wash protocol in the autosampler method.3. Inject a blank (diluent) to confirm the source of the ghost peaks. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in column temperature.3. Pump malfunction or leaks. | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.2. Use a column oven to maintain a consistent temperature.3. Check the pump for pressure fluctuations and inspect for any leaks in the system. |
| Unexpected Degradation Product Peaks | 1. Sample degradation in the autosampler.2. Interaction with the diluent. | 1. Use a cooled autosampler if available.2. Ensure the diluent is inert and does not react with Bazedoxifene or its degradation products. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. The following are typical stress conditions for this compound:
-
Acidic Hydrolysis: 0.5N HCl at 70°C.
-
Basic Hydrolysis: 0.5N NaOH at room temperature.
-
Oxidative Degradation: 1.0% H₂O₂ at room temperature.
-
Thermal Degradation: 105°C.
-
Hydrolytic Degradation: Water at 70°C.
-
Photolytic Degradation: Exposure to UV light (254 nm).
Stability-Indicating HPLC Method
The following method has been shown to be effective for the analysis of Bazedoxifene and its degradation products.
| Parameter | Condition |
| Column | X-terra RP-18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM K₂HPO₄ (pH 8.3) : Acetonitrile (70:30, v/v) |
| Mobile Phase B | Water : Acetonitrile (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) / %B: 0.01/32, 5/32, 7/100, 15/100, 16/32, 18/32 |
Quantitative Data Summary
The following table summarizes the known degradation products of Bazedoxifene. The structures for the cleavage, keto, and aldehyde products are proposed based on common degradation pathways for similar molecules.
| Degradation Product | Molecular Formula | Proposed Structure/Description |
| Bazedoxifene N-oxide | C₃₀H₃₄N₂O₄ | Oxidation of the tertiary amine on the azepane ring. |
| Cleavage Product 1 | C₁₅H₁₃NO₂ | Proposed: 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, resulting from the cleavage of the ether linkage. |
| Cleavage Product 2 | C₁₅H₂₁NO₂ | Proposed: 1-(2-(4-(hydroxymethyl)phenoxy)ethyl)azepane, the other part of the molecule after ether linkage cleavage. |
| Keto Product | C₃₀H₃₂N₂O₄ | Proposed: Oxidation of a methylene group to a ketone. |
| Aldehyde Product | C₃₀H₃₂N₂O₄ | Proposed: Oxidation of a primary alcohol (if formed from cleavage) to an aldehyde. |
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC analysis of this compound.
Caption: Proposed degradation pathways of Bazedoxifene under various stress conditions.
References
Technical Support Center: Investigating Potential Off-target Effects of Bazedoxifene HCl in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of Bazedoxifene HCl in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bazedoxifene?
A1: Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM).[1][2] Its primary mechanism involves binding to estrogen receptors (ERs), specifically ERα and ERβ, with a slightly higher affinity for ERα.[2][3] Depending on the tissue type, it can act as either an estrogen receptor agonist or antagonist.[3] For instance, it exhibits estrogen-like effects in bone tissue, which is beneficial for preventing osteoporosis, while acting as an antagonist in breast and uterine tissues, thereby inhibiting estrogen-driven cell proliferation.[3][4]
Q2: What are the known off-target effects of Bazedoxifene?
A2: A significant off-target effect of Bazedoxifene is the inhibition of the interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway.[1][5][6] This inhibition can lead to the downregulation of downstream signaling cascades, including the JAK/STAT, Ras/MAPK, and PI3K/AKT pathways, which are critical for cell proliferation and survival in various cancers.[5][6][7] Bazedoxifene has been shown to reduce the phosphorylation of STAT3, AKT, and ERK in cancer cells.[5][7]
Q3: Why is it crucial to use phenol red-free medium and charcoal-stripped serum in our cell-based assays with Bazedoxifene?
A3: It is critical to use phenol red-free medium and charcoal-stripped serum to eliminate confounding estrogenic effects from your experiments.[7] Phenol red is a weak estrogen mimic, and fetal bovine serum contains endogenous estrogens that can interfere with the assessment of Bazedoxifene's activity on the estrogen receptor.[7] Using these specialized reagents ensures that the observed effects are attributable to the compound being tested.[7]
Q4: What are some potential reasons for observing unexpected cell death at low concentrations of Bazedoxifene?
A4: Unexpected cell death at low concentrations could be due to the cytotoxic effects of the solvent, such as DMSO, used to dissolve the compound.[1] It is essential to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) to differentiate between compound-induced and solvent-induced toxicity.[1][8] The final DMSO concentration should typically be kept below 0.5%, with 0.1% being a widely accepted limit for most cell lines.[1]
Q5: Can Bazedoxifene be used in hormone-receptor-positive breast cancer models?
A5: Yes, Bazedoxifene acts as an estrogen receptor antagonist in breast tissue and is being investigated for its potential in reducing the risk of breast cancer.[7] It has demonstrated the ability to inhibit the growth of hormone-dependent and even some hormone-independent breast cancer cells.[4][9] However, its effects can be complex and may be influenced by the specific hormonal environment of the experimental model.[7]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Question: I've noticed that my this compound solution precipitates when I add it to the cell culture medium. What could be the cause, and how can I prevent this?
-
Answer:
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the aqueous culture medium.[1] The final concentration of the solvent (e.g., DMSO) might also be too low to maintain solubility.[1]
-
Solution:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is sufficient to keep the compound in solution, typically around 0.1% for most cell lines.[1]
-
Serial Dilutions: Prepare serial dilutions of your high-concentration Bazedoxifene stock solution in DMSO before the final dilution into the culture medium. This helps prevent localized high concentrations that can lead to precipitation.[1]
-
Pre-warm Medium: Always warm your cell culture medium to 37°C before adding the Bazedoxifene stock solution.[1]
-
Gentle Mixing: Add the stock solution to the medium dropwise while gently swirling to ensure uniform and rapid distribution.[1]
-
-
Issue 2: Inconsistent or No Observable Biological Effect
-
Question: I am not observing the expected biological effect (e.g., inhibition of cell proliferation) in my experiments with Bazedoxifene. What should I check?
-
Answer:
-
Possible Causes:
-
Compound Degradation: Improper storage of the Bazedoxifene stock solution can lead to degradation.[1]
-
Cell Line Estrogen Receptor Status: The cell line you are using may not express the appropriate estrogen receptors (ERα or ERβ).[7]
-
Confounding Estrogenic Effects: The presence of endogenous estrogens in the cell culture medium can mask the antagonistic effects of Bazedoxifene.[7]
-
-
Solution:
-
Proper Storage: Store Bazedoxifene stock solutions at -20°C or -80°C in airtight, light-protected containers. Prepare fresh dilutions for each experiment.[1]
-
Confirm ER Status: Verify the estrogen receptor status of your cell line through literature search or experimental validation (e.g., Western blot, qPCR).[7]
-
Use Appropriate Media: Utilize phenol red-free medium and charcoal-stripped fetal bovine serum to eliminate external estrogenic influences.[7]
-
Include Controls: Always include positive controls (e.g., 17β-estradiol for agonistic effects) and negative controls (e.g., a known ER antagonist like fulvestrant) to benchmark the activity of Bazedoxifene in your system.[8]
-
-
Issue 3: High Variability Between Replicate Wells
-
Question: My experimental results show high variability between replicate wells treated with the same concentration of Bazedoxifene. How can I improve the consistency?
-
Answer:
-
Possible Causes:
-
Inaccurate Pipetting: Inconsistent volumes of compound or cells can lead to variability.
-
Uneven Cell Seeding: A non-uniform distribution of cells across the plate can result in different cell numbers per well.
-
Edge Effects: Wells on the periphery of the plate can be prone to evaporation, leading to changes in compound concentration.
-
-
Solution:
-
Calibrate Pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
-
Homogenize Cell Suspension: Thoroughly mix your cell suspension before and during plating to ensure a uniform cell density in each well.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or medium to create a humidity barrier.
-
-
Quantitative Data Summary
| Target | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Estrogen Receptor α (WT) | MCF-7 | ERE-luciferase reporter | IC50 = 0.12 nM | [10] |
| IL-6/GP130 Signaling | Various Cancer Cell Lines | Cell Viability / STAT3 Phosphorylation | Varies by cell line | [5][6] |
| Hormone-Independent Growth | MCF-7:5C | Cell Proliferation | Significant inhibition | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Culture the cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum.[7][8]
-
Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest Bazedoxifene dose.[8]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance at approximately 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Bazedoxifene concentration to determine the IC50 value.[8]
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-ERK, ERK, p-AKT, AKT, ERα) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Bazedoxifene's dual action on estrogen receptor and IL-6/GP130 signaling pathways.
Caption: Experimental workflow for a typical cell viability (MTT) assay.
Caption: Troubleshooting logic for unexpected cell death in Bazedoxifene assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 4. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Bazedoxifene HCl stock solutions for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and long-term storage of Bazedoxifene HCl stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility and the stability of the compound in it.[1] this compound is also soluble in ethanol and dimethylformamide (DMF), but it is insoluble in water.[2][3]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The reported solubility of this compound in DMSO varies, with sources indicating concentrations ranging from >25.4 mg/mL to 100 mg/mL.[1][4][5] It is advisable to start with a conservative concentration, such as 10 mM, or to test the solubility of your specific lot of the compound.[1] To achieve higher concentrations, warming the solution at 37°C for 10 minutes and/or sonicating it in an ultrasonic bath may be helpful.[4]
Q3: How should I store the this compound powder and stock solutions for long-term stability?
A3: For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least three years.[6] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for several months or at -80°C for up to a year.[4][6]
Q4: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What is the cause and how can I prevent it?
A4: Precipitation in aqueous media is a common issue due to the poor water solubility of this compound. This is often caused by a high final concentration of DMSO in the culture medium. To prevent this, ensure the final DMSO concentration is low (ideally ≤ 0.1%). When preparing your working solution, add the stock solution drop-wise to the pre-warmed medium while gently swirling.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in DMSO | - The concentration is too high.- The quality of the DMSO is poor (hygroscopic).- Insufficient mixing. | - Try warming the solution at 37°C for 10-15 minutes.- Use an ultrasonic bath to aid dissolution.[4]- Use fresh, anhydrous DMSO.- Prepare a lower concentration stock solution. |
| Precipitation in stock solution upon storage at -20°C or -80°C | - The concentration is too high, leading to crystallization at low temperatures.- The solution was not fully dissolved initially. | - Before use, thaw the aliquot and warm to room temperature or 37°C to ensure everything is redissolved.- Prepare a less concentrated stock solution. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of the stock solution.- Degradation of the compound in the stock solution.- Inaccurate pipetting of the viscous DMSO stock. | - Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[6]- Prepare fresh stock solutions periodically.- Use reverse pipetting or positive displacement pipettes for accurate handling of DMSO solutions. |
| Precipitation in aqueous buffer or cell culture medium | - Poor aqueous solubility of this compound.- High final concentration of DMSO. | - Ensure the final DMSO concentration in the aqueous solution is minimal (e.g., <0.5% for in vitro assays).[6]- Add the DMSO stock solution to the aqueous buffer/medium slowly while vortexing or stirring.[7]- For in vivo preparations, co-solvents like PEG300 and Tween 80 can be used.[2] |
Quantitative Data Summary
| Solvent | Solubility | Molar Equivalent (Approx.) | Source(s) |
| DMSO | 14 - 100 mg/mL | ~26.4 - 188.4 mM | [1] |
| Ethanol | 5 - 13 mg/mL | ~9.4 - 24.5 mM | [1] |
| DMF | 50 mg/mL | ~94.2 mM | [1] |
| Water | Insoluble | Insoluble | [1] |
Storage Stability
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | ≥ 3 years | [6] |
| Stock Solution in DMSO | -20°C | Several months | [4] |
| Stock Solution in DMSO | -80°C | Up to 1 year |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (safety glasses, gloves, lab coat)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 507.06 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 507.06 g/mol = 0.0050706 g = 5.07 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out 5.07 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, warm the solution to 37°C for 10-15 minutes or place it in an ultrasonic bath for a few minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and store:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to a month) or at -80°C for long-term storage (up to 6 months).[6]
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting decision tree for precipitation issues.
References
Technical Support Center: Overcoming Bazedoxifene HCl Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Bazedoxifene HCl in cancer cell lines.
Troubleshooting Guide
Encountering resistance to Bazedoxifene (BZA) can be a significant hurdle in your research. This guide provides insights into common issues, their potential causes, and actionable solutions to get your experiments back on track.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced sensitivity or acquired resistance to Bazedoxifene in ER+ breast cancer cell lines (e.g., MCF-7). | Somatic mutations in the Estrogen Receptor alpha (ERα) gene (ESR1), such as Y537S and D538G, can lead to constitutive receptor activation.[1][2] | - Combination Therapy: Combine Bazedoxifene with a CDK4/6 inhibitor like Palbociclib. This combination has shown enhanced inhibitory effects on the proliferation of breast cancer cells expressing both wild-type and mutant ERα.[1]- Alternative SERD: Consider using Fulvestrant, a selective estrogen receptor degrader (SERD), which has been shown to reduce the transcriptional activity of ERα mutants.[1] |
| Lack of response to Bazedoxifene in hormone-independent or triple-negative breast cancer (TNBC) cell lines. | These cell lines may not rely on the estrogen receptor for growth. However, they might exhibit activation of alternative survival pathways like the IL-6/GP130/STAT3 signaling cascade.[3][4] | - Combination Therapy: Combine Bazedoxifene with Paclitaxel. This combination has been shown to inhibit cell viability, migration, and tumor growth in TNBC cell lines.[3]- Targeting EGFR/HER2: For HER2+ models, combining Bazedoxifene with a dual EGFR/HER2 inhibitor like Lapatinib has demonstrated profound inhibitory effects on tumorigenesis.[4] |
| Cancer cells exhibit persistent STAT3 phosphorylation despite Bazedoxifene treatment. | The concentration of Bazedoxifene may be suboptimal, or the cells may have developed mechanisms to bypass the BZA-mediated inhibition of GP130. | - Dose Optimization: Perform a dose-response study to determine the optimal concentration of Bazedoxifene for inhibiting STAT3 phosphorylation in your specific cell line.[5]- Combination with Chemotherapy: Combine Bazedoxifene with chemotherapy agents like cisplatin or 5-fluorouracil. This has been shown to enhance the antitumor effects by further inhibiting STAT3 phosphorylation.[6] |
| Limited efficacy of Bazedoxifene as a monotherapy in various cancer types. | Many cancers have redundant signaling pathways that can compensate for the inhibition of a single target. | - Synergistic Combinations: Bazedoxifene often exhibits greater antitumor effects when combined with other therapeutic agents.[3][6] Consider combining it with chemotherapy (e.g., Paclitaxel in ovarian cancer[6], 5-FU in colon cancer[6]) or targeted therapies (e.g., Palbociclib in breast cancer[1]). |
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of Bazedoxifene?
A1: Bazedoxifene has a dual mechanism of action. Firstly, it acts as a third-generation selective estrogen receptor modulator (SERM), binding to the estrogen receptor (ERα) and modulating its activity.[3][7] In breast cancer cells, it primarily acts as an antagonist, inhibiting estrogen-driven proliferation.[8] Secondly, it functions as a novel inhibitor of the IL-6/GP130 protein-protein interaction, which in turn blocks the downstream JAK/STAT3, PI3K/AKT, and MAPK signaling pathways.[3][6][9]
Q2: In which cancer types has Bazedoxifene shown potential efficacy?
A2: Preclinical studies have demonstrated the potential anticancer activity of Bazedoxifene in a variety of cancers, including breast cancer (both ER-positive and negative), ovarian cancer, hepatocellular carcinoma, colon cancer, head and neck cancer, cervical cancer, and pancreatic cancer.[3][5][6][8][10][11][12]
Overcoming Resistance
Q3: How can I overcome acquired resistance to Bazedoxifene in ER-positive breast cancer cells?
A3: Acquired resistance in ER-positive breast cancer is often linked to mutations in the ESR1 gene.[1][2] A key strategy to overcome this is through combination therapy. The addition of a CDK4/6 inhibitor, such as palbociclib, to Bazedoxifene treatment has been shown to have a synergistic effect in inhibiting the proliferation of breast cancer cells with these mutations.[1]
Q4: Can Bazedoxifene be effective in cancer cells that are resistant to other endocrine therapies like Tamoxifen?
A4: Yes, studies have shown that Bazedoxifene can inhibit the growth of tamoxifen-resistant breast cancer cells.[13][14] Its ability to degrade the estrogen receptor provides an advantage over other SERMs.[15]
Q5: What signaling pathways are involved in Bazedoxifene resistance, and how can they be targeted?
A5: Resistance can be mediated by the activation of pro-survival signaling pathways that are independent of the estrogen receptor. The IL-6/GP130/STAT3 pathway is a crucial one.[3][9] Bazedoxifene directly targets this by inhibiting the IL-6 and GP130 interaction.[6] If resistance persists, it indicates that other pathways might be activated. In such cases, combining Bazedoxifene with inhibitors of other pathways, such as PI3K/AKT or MAPK, could be a viable strategy.[3]
Combination Therapies
Q6: What is the rationale for combining Bazedoxifene with chemotherapy?
A6: Bazedoxifene can sensitize cancer cells to chemotherapy. For instance, by inhibiting the IL-6/GP130/STAT3 signaling, which is implicated in chemoresistance, Bazedoxifene can enhance the efficacy of agents like paclitaxel in ovarian cancer and 5-fluorouracil in colon cancer.[6] It has also been shown to reverse cisplatin and radiation resistance in head and neck cancer cells.[16]
Q7: Are there any clinical data on Bazedoxifene combination therapies?
A7: Clinical trials have been conducted or are ongoing to evaluate the safety and efficacy of Bazedoxifene in combination with other drugs. For example, a clinical study has evaluated Bazedoxifene in combination with palbociclib in patients with advanced hormone receptor-positive breast cancer, showing the combination to be well-tolerated and promising.[6]
Data on Overcoming Bazedoxifene Resistance
Table 1: Efficacy of Bazedoxifene Combination Therapies in Overcoming Resistance
| Cancer Type | Cell Line(s) | Combination | Effect | Reference |
| Breast Cancer (ER+) | MCF-7, T47D, ZR75 | Bazedoxifene + Palbociclib | Enhanced inhibition of proliferation in cells with WT and Y537S ERα. | [1] |
| Breast Cancer (TNBC) | MDA-MB-231, MDA-MB-468 | Bazedoxifene + Paclitaxel | Inhibition of cell viability, migration, and tumor growth. | [3] |
| Ovarian Cancer | SKOV3, OVCA433 | Bazedoxifene + Paclitaxel | Significant reduction in cell viability, migration, and invasion; induction of apoptosis. | [6][10] |
| Colon Cancer | HCT-15, DLD-1 | Bazedoxifene + 5-Fluorouracil | Synergistic antitumor effect, inhibition of STAT3, AKT, and ERK phosphorylation. | [6] |
| Head and Neck Cancer | CAL27-IL-6, UM-SCC-74A | Bazedoxifene + Cisplatin/Radiation | Reversal of cisplatin and radiation resistance. | [8][16] |
Table 2: IC50 Values for Bazedoxifene in Breast Cancer Cell Lines
| Cell Line | Condition | Compound | IC50 (nM) | Reference |
| MCF-7 | WT ERα | Bazedoxifene | 0.12 | [1][15] |
| MCF-7 | WT ERα | 4-hydroxytamoxifen (4-OHT) | 0.39 | [1][15] |
| MCF-7 | WT ERα | Fulvestrant | 0.76 | [1][15] |
Signaling Pathways and Experimental Workflows
Caption: Bazedoxifene's dual mechanism of action.
Caption: Workflow for overcoming Bazedoxifene resistance.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Bazedoxifene alone or in combination with other drugs.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Bazedoxifene, the combination drug, or vehicle control for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by non-linear regression analysis.
-
2. Western Blot Analysis
-
Objective: To assess the protein expression levels and phosphorylation status of key signaling molecules (e.g., ERα, STAT3, AKT, ERK).
-
Procedure:
-
Treat cells with Bazedoxifene and/or other compounds for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
3. siRNA-mediated Gene Knockdown
-
Objective: To confirm the role of a specific gene (e.g., STAT3) in mediating the effects of Bazedoxifene.
-
Procedure:
-
Transfect cancer cells with siRNA targeting the gene of interest or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
After 24-48 hours of transfection, confirm the knockdown efficiency by Western blot or qRT-PCR.
-
Treat the transfected cells with Bazedoxifene and perform functional assays (e.g., cell viability, migration) to assess the impact of the gene knockdown on the drug's efficacy.[10]
-
4. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of Bazedoxifene, alone or in combination, in a living organism.
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, Bazedoxifene, combination therapy).
-
Administer the treatments (e.g., daily oral gavage of Bazedoxifene) for a specified period.[5]
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[5]
-
References
- 1. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bazedoxifene exhibits growth suppressive activity by targeting interleukin‐6/glycoprotein 130/signal transducer and activator of transcription 3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive review on anticancer mechanism of bazedoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The ASCO Post [ascopost.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 16. Bazedoxifene enhances the anti-tumor effects of cisplatin and radiation treatment by blocking IL-6 signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing confounding estrogenic effects in Bazedoxifene HCl experiments
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for experiments involving Bazedoxifene HCl. The focus is on minimizing confounding estrogenic effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Bazedoxifene and how does it work?
A1: Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM).[1][2] It functions as both an estrogen receptor (ER) agonist and antagonist, with its effect being tissue- and cell-type specific.[3] Bazedoxifene binds to both ERα and ERβ, exhibiting a slightly higher affinity for ERα.[2][4] In bone tissue, it acts as an agonist, mimicking estrogen's effects to help prevent bone loss.[3] Conversely, in breast and uterine tissues, it acts as an antagonist, blocking the proliferative effects of estrogen.[3][5]
Q2: What are the primary sources of confounding estrogenic activity in in vitro experiments?
A2: Unwanted estrogenic signals can arise from several sources in a typical cell culture setup:
-
Phenol Red: The pH indicator commonly used in cell culture media is a weak estrogen mimic and can stimulate ER-positive cells.[4][6]
-
Serum: Fetal Bovine Serum (FBS) and other animal sera contain endogenous steroid hormones, including estrogens, that can activate ERs.[7]
-
Plastics: Certain plastic labware can leach xenoestrogens, such as bisphenol A (BPA) and other compounds, into the media, especially when exposed to physical stressors like autoclaving or microwaving.[8][9]
Q3: When should I use charcoal-stripped serum?
A3: Charcoal-stripped serum should be used in any experiment involving hormone-sensitive cells where you need to eliminate the confounding effects of endogenous steroids from the basal medium.[10] This is critical when studying the effects of estrogenic or anti-estrogenic compounds like Bazedoxifene, as it allows for the precise control of the hormonal environment.[11]
Q4: What is the binding affinity of Bazedoxifene for estrogen receptors?
A4: Bazedoxifene binds to both ERα and ERβ with high affinity, showing a slight preference for ERα. The specific binding affinity values can vary slightly between studies but are summarized in the table below.
Data Presentation: Quantitative Bazedoxifene Parameters
Table 1: Bazedoxifene Binding Affinity for Estrogen Receptors
| Parameter | ERα | ERβ | Reference(s) |
| IC₅₀ (nM) | 14 - 26 | 40 - 99 | [1][12] |
| K_d_ (nM) | 0.1 | 0.3 | [1] |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of Bazedoxifene required to inhibit 50% of radiolabeled estradiol binding. A lower value indicates higher affinity. K_d_ (Dissociation Constant) reflects the binding affinity; a lower value indicates a stronger interaction between Bazedoxifene and the receptor.
Table 2: Recommended Concentration Ranges for In Vitro Cell Proliferation Assays
| Cell Line | Assay Type | Effective Concentration Range | Effect | Reference(s) |
| MCF-7 | Inhibition of E2-induced proliferation | 0.1 - 1.0 nM | Antagonist | [12] |
| MCF-7 | Inhibition of proliferation | 10⁻¹² to 10⁻⁶ M | Antagonist | [4] |
| T47D | Inhibition of E2-induced proliferation | 10⁻¹² to 10⁻⁶ M | Antagonist | [4] |
| MCF-7:5C (Hormone-independent) | Inhibition of proliferation | 10⁻¹² to 10⁻⁶ M | Antagonist | [4] |
Signaling Pathway
The tissue-selective action of Bazedoxifene is determined by the conformational change it induces in the estrogen receptor upon binding. This, in turn, dictates whether co-activator or co-repressor proteins are recruited to the receptor-DNA complex, leading to the activation or repression of target gene transcription.
Troubleshooting Guides
Issue 1: Higher-than-expected basal proliferation in control (vehicle-only) wells.
-
Possible Cause A: Estrogenic Contaminants in Media. Phenol red or endogenous hormones in non-stripped serum are activating the estrogen receptors in your cells.
-
Solution: Switch to phenol red-free media and use charcoal-dextran stripped FBS. Ensure all media components are certified to be free of estrogenic compounds.
-
-
Possible Cause B: Leaching from Labware. Estrogenic compounds may be leaching from your plastic flasks, plates, or pipette tips.
-
Solution: Use glassware whenever possible for media preparation and storage. For cell culture, use plastics certified to be free of estrogenic activity (e.g., BPA-free is not always sufficient).[9] Avoid autoclaving plastics that are not specifically designed for it, as this can accelerate leaching.[8]
-
Issue 2: Bazedoxifene shows weak or no antagonistic effect on estradiol (E2)-induced proliferation.
-
Possible Cause A: Sub-optimal Cell Conditions. The cells may have been passaged too many times, leading to altered estrogen responsiveness. Alternatively, cell density may be too high, causing contact inhibition to mask the hormonal effects.
-
Solution: Use cells from a low passage number and ensure they are in the exponential growth phase during the experiment. Perform a cell density optimization experiment to find the ideal seeding number for your specific cell line and plate format.
-
-
Possible Cause B: Incorrect Bazedoxifene Concentration. The concentration of Bazedoxifene may be too low to effectively compete with the estradiol being used.
-
Solution: Perform a dose-response experiment with a wide range of Bazedoxifene concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) against a fixed, physiologically relevant concentration of E2 (e.g., 10⁻¹⁰ M) to determine the IC₅₀ in your specific assay system.
-
-
Possible Cause C: Reagent Instability. Bazedoxifene stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions in DMSO. Aliquot into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Issue 3: High variability between replicate wells.
-
Possible Cause A: Inconsistent Cell Seeding. Uneven distribution of cells across the plate is a common source of variability.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and consider a "cross-pipetting" technique to distribute cells evenly. Avoid using the outer wells of the plate, which are more prone to evaporation ("edge effects").
-
-
Possible Cause B: Compound Precipitation. Bazedoxifene, being hydrophobic, may precipitate out of the aqueous culture medium if the final DMSO concentration is too low or if it's added improperly.
-
Solution: Ensure the final DMSO concentration in the media does not exceed 0.1% to avoid solvent toxicity, but is sufficient to maintain solubility. Add the Bazedoxifene stock solution to the pre-warmed media dropwise while gently swirling to ensure rapid mixing.
-
Experimental Protocols
Protocol 1: Charcoal-Dextran Stripping of Fetal Bovine Serum (FBS)
This protocol is designed to deplete endogenous steroid hormones from FBS.
Materials:
-
Fetal Bovine Serum (FBS)
-
Activated Charcoal (Norit A or equivalent)
-
Dextran T-70
-
Sucrose, MgCl₂, HEPES buffer
-
Sterile conical tubes and bottles
-
Refrigerated centrifuge
-
0.22 µm sterile filter unit
Procedure:
-
Prepare Dextran-Coated Charcoal (DCC) Suspension:
-
Create a suspension of 0.25% (w/v) activated charcoal and 0.0025% (w/v) Dextran T-70 in a buffer solution (e.g., 0.25 M sucrose, 1.5 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Incubate the suspension overnight at 4°C with gentle agitation.
-
-
Prepare DCC Pellet:
-
Transfer a volume of the DCC suspension equal to the volume of serum you intend to strip into a sterile conical tube.
-
Centrifuge at 500 x g for 10 minutes to pellet the charcoal.
-
Carefully decant and discard the supernatant.
-
-
Strip Serum:
-
Add the thawed FBS to the DCC pellet.
-
Resuspend the pellet thoroughly by vortexing.
-
Incubate the mixture for 12 hours at 4°C with continuous, gentle agitation (e.g., on a rocker or orbital shaker).
-
-
Remove Charcoal:
-
Centrifuge the serum/charcoal mixture at 2,000 x g for 20 minutes at 4°C to pellet the charcoal.
-
Carefully decant the supernatant (the stripped serum) into a new sterile tube, being extremely careful not to disturb the charcoal pellet.
-
-
Sterilization and Storage:
-
Sterile-filter the stripped serum through a 0.22 µm filter unit into a sterile storage bottle.
-
Aliquot and store at -20°C. It is crucial to test each new batch of stripped serum for its ability to support cell health and for the absence of estrogenic activity before use in experiments.[1]
-
Protocol 2: Estrogen-Screen (E-Screen) Assay for Proliferation
This assay measures the proliferative response of ER-positive cells (e.g., MCF-7) to estrogenic compounds.[13]
Materials:
-
MCF-7 cells (low passage)
-
Experimental Medium: Phenol red-free DMEM/F12 supplemented with 5-10% charcoal-stripped FBS.
-
96-well cell culture plates
-
This compound, 17β-estradiol (E2)
-
Vehicle (e.g., sterile DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CyQUANT™)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in experimental medium for at least 72 hours prior to the assay to deplete any residual hormones.
-
Trypsinize and seed the cells into a 96-well plate at a pre-optimized density (e.g., 3,000-5,000 cells/well).
-
Allow cells to attach and recover for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of Bazedoxifene and E2 in the experimental medium.
-
Controls:
-
Negative/Vehicle Control: Medium with vehicle only.
-
Positive Control: Medium with a dose-range of E2 (e.g., 10⁻¹³ M to 10⁻⁹ M).
-
-
Experimental Wells:
-
To test for agonist activity: Medium with a dose-range of Bazedoxifene.
-
To test for antagonist activity: Medium with a fixed concentration of E2 (e.g., 10⁻¹⁰ M) plus a dose-range of Bazedoxifene.
-
-
Remove the seeding medium and replace it with 100 µL of the appropriate treatment or control medium.
-
-
Incubation:
-
Incubate the plate for 6 days at 37°C in a 5% CO₂ incubator.
-
-
Quantify Proliferation:
-
On day 6, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 4. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tissue-Selective Estrogen Complex (Bazedoxifene/Conjugated Estrogens) for the Treatment of Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. E-SCREEN - Wikipedia [en.wikipedia.org]
Validation & Comparative
Bazedoxifene HCl vs. Tamoxifen: A Comparative Analysis in Tamoxifen-Resistant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bazedoxifene HCl and Tamoxifen in the context of tamoxifen-resistant estrogen receptor-positive (ER+) breast cancer. The information presented is based on preclinical experimental data to inform research and development efforts in oncology.
Executive Summary
Acquired resistance to tamoxifen, a cornerstone of endocrine therapy for ER+ breast cancer, presents a significant clinical challenge. Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has emerged as a promising therapeutic agent in preclinical models of tamoxifen-resistant breast cancer.[1] Unlike tamoxifen, which can exhibit partial agonist activity, bazedoxifene functions as a pure ERα antagonist.[1] A key differentiator is its unique mechanism of action that induces a conformational change in the estrogen receptor-alpha (ERα), leading to its proteasomal degradation, thereby also classifying it as a selective estrogen receptor degrader (SERD).[1] This dual SERM/SERD activity suggests a potential to overcome the mechanisms of tamoxifen resistance.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of Bazedoxifene and Tamoxifen in tamoxifen-resistant breast cancer models.
Table 1: In Vitro Efficacy of Bazedoxifene in Tamoxifen-Sensitive and Resistant Contexts
| Cell Line | Assay | Compound | IC50 (nM) | Reference |
| MCF-7 (Tamoxifen-Sensitive) | ERE-Luciferase Reporter Assay | Bazedoxifene | 0.12 | [2] |
| MCF-7 (Tamoxifen-Sensitive) | Cell Growth Assay | Bazedoxifene | 0.24 | [2] |
| MCF-7 (Y537S mutant) | Cell Viability | Bazedoxifene Acetate | 0.1 | [3] |
| MCF-7 (Y537S mutant) | Cell Viability | 4-Hydroxytamoxifen | 7 | [3] |
Note: While specific IC50 values for bazedoxifene in tamoxifen-resistant cell lines are not consistently available in a consolidated format, studies consistently demonstrate its efficacy in inhibiting the growth of hormone-independent and tamoxifen-resistant models.[2]
Table 2: In Vivo Efficacy of Bazedoxifene in a Tamoxifen-Resistant Xenograft Model
| Treatment Group | Outcome | Result | p-value | Reference |
| Tamoxifen Alone | Time for tumors to reach 0.5 cm³ | Baseline | - | [1] |
| Tamoxifen + Bazedoxifene | Time for tumors to reach 0.5 cm³ | Significantly delayed | 0.0175 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Protocol 1: In Vitro Bazedoxifene-Induced ERα Degradation
This protocol is for assessing the effect of bazedoxifene on ERα protein levels in tamoxifen-resistant breast cancer cell lines.
-
Cell Culture: Plate tamoxifen-resistant breast cancer cells (e.g., TamR) in media lacking phenol red and supplemented with 8% charcoal-stripped fetal bovine serum.
-
Treatment: After 48 hours, treat the cells with various concentrations of bazedoxifene for different time points (e.g., 2, 8, 24 hours). Include a vehicle control. For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor like MG132 for 2 hours before adding bazedoxifene.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Immunoblot Analysis:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an appropriate substrate and imaging system.
-
Protocol 2: In Vivo Tamoxifen-Resistant Xenograft Model
This protocol describes the evaluation of bazedoxifene's efficacy in a tamoxifen-resistant mouse xenograft model.[4]
-
Animal Model: Use female ovariectomized athymic nude mice (NU/NU), approximately 6 weeks of age.
-
Tumor Implantation: Implant tamoxifen-resistant tumor fragments (e.g., from a TamR xenograft line) subcutaneously into the axial mammary gland of the mice.
-
Hormone Stimulation: Implant a tamoxifen pellet (e.g., 5 mg, 60-day release) subcutaneously to stimulate tumor growth.
-
Treatment Allocation: When tumors reach a volume of approximately 0.2 cm³, randomize the animals into treatment groups (8-10 mice per group):
-
Group 1: Continued tamoxifen stimulation (control).
-
Group 2: Tamoxifen stimulation plus bazedoxifene treatment (e.g., 5 mg subcutaneous pellet).
-
-
Tumor Monitoring: Monitor tumor volume and body weight for the duration of the study (e.g., ~30 days).
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, qPCR). Analyze tumor growth data, for example, by comparing the time for tumors in each group to reach a certain volume using Kaplan-Meier analysis.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating Bazedoxifene in tamoxifen-resistant breast cancer.
Bazedoxifene Signaling Pathway
Caption: Bazedoxifene's dual mechanism of action in tamoxifen-resistant breast cancer cells.
References
A Comparative Analysis of Bazedoxifene and Raloxifene on Mammographic Breast Density
For researchers and drug development professionals navigating the landscape of selective estrogen receptor modulators (SERMs), understanding the nuanced effects of different agents on breast tissue is paramount. This guide provides a detailed comparison of bazedoxifene and raloxifene, focusing on their impact on mammographic breast density, a significant independent risk factor for breast cancer.
Quantitative Effects on Mammographic Breast Density
Multiple clinical trials have investigated the effects of bazedoxifene and raloxifene on mammographic breast density in postmenopausal women. The consensus from these studies is that neither bazedoxifene nor raloxifene significantly increases breast density. In fact, most studies report a slight, non-significant decrease in breast density with both treatments, comparable to placebo.
Below is a summary of quantitative data from key clinical trials:
| Study | Treatment Groups | Mean % Change in Breast Density (Duration) | Conclusion |
| Ancillary study to a phase 3 osteoporosis trial [1] | Bazedoxifene 20 mg | -1.2% (24 months) | Treatment with bazedoxifene for 2 years did not affect age-related changes in breast density. The changes were similar to those with raloxifene and placebo.[1] |
| Bazedoxifene 40 mg | -0.4% (24 months) | ||
| Raloxifene 60 mg | -0.5% (24 months) | ||
| Placebo | -0.2% (24 months) | ||
| Pilot study in high-risk women [2] | Bazedoxifene 20 mg + Conjugated Estrogen 0.45 mg | Decrease in mammographic fibroglandular volume (P = 0.043) (6 months) | The tissue selective estrogen complex of bazedoxifene and conjugated estrogen had favorable effects on risk biomarkers, including a decrease in mammographic density.[2] |
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the results. A typical experimental workflow for these clinical trials is outlined below.
Signaling Pathways in Breast Tissue
Both bazedoxifene and raloxifene are classified as SERMs, exhibiting antagonist effects on the estrogen receptor (ER) in breast tissue. This antagonism is the primary mechanism by which they are thought to reduce the risk of estrogen-receptor-positive breast cancer. They bind to ERα and ERβ, inducing a conformational change that inhibits the binding of coactivator proteins and subsequent transcription of estrogen-responsive genes involved in cell proliferation.
While both drugs share this fundamental mechanism, some studies suggest bazedoxifene may have additional or distinct effects. Research indicates that bazedoxifene can down-regulate ERα protein levels and cyclin D1, a key regulator of cell cycle progression.[3] Furthermore, bazedoxifene has been shown to interact with the IL-6/GP130 signaling pathway, which may contribute to its anti-proliferative effects.[4]
References
- 1. The effects of bazedoxifene on mammographic breast density in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Bazedoxifene HCl Efficacy in Endometriosis Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Bazedoxifene HCl in preclinical mouse models of endometriosis. It aims to offer an objective comparison with other therapeutic alternatives and presents supporting experimental data to inform further research and drug development in this field.
Introduction to Bazedoxifene as a Novel Endometriosis Treatment
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pelvic pain and infertility. Current medical treatments, such as gonadotropin-releasing hormone (GnRH) agonists and progestins, are often associated with significant side effects, limiting their long-term use.[1][2] Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has emerged as a promising therapeutic candidate.[3] It exhibits antagonist effects on the endometrium, inhibiting estrogen-induced proliferation, while potentially having neutral or agonistic effects in other tissues like bone.[1][2] This tissue-selective action makes it an attractive alternative for the management of endometriosis.
Efficacy of Bazedoxifene in Reducing Endometriotic Lesions
Multiple preclinical studies have demonstrated the effectiveness of Bazedoxifene in causing the regression of endometriotic lesions in mouse models. Treatment with Bazedoxifene has been shown to significantly reduce the size of these lesions compared to control groups.
A key study established experimental endometriosis in CD-1 mice and, after allowing lesions to establish for 8 weeks, treated the mice with daily intraperitoneal injections of Bazedoxifene (3 mg/kg) for another 8 weeks.[1][2] The results showed a significant reduction in the mean surface area of the endometriotic lesions from 60 mm² in the vehicle-treated control group to 21 mm² in the Bazedoxifene-treated group.[1][2]
Another study investigated various doses of Bazedoxifene (1, 2, 3, or 5 mg/kg/day) and its combination with conjugated estrogens (CE).[4] This research also confirmed a significant decrease in lesion size with Bazedoxifene treatment alone, with the mean surface area of lesions reducing from 19.6 mm² in the control group to 8.8 mm².[4] Interestingly, the combination of Bazedoxifene with CE also resulted in a similar reduction in lesion size (7.8 mm²), suggesting that Bazedoxifene effectively antagonizes the proliferative effects of exogenous estrogens on endometriotic tissue.[4]
A meta-analysis of four animal studies further solidified these findings, reporting a significant reduction in the size of endometriosis implants in animals treated with Bazedoxifene compared to control groups.[5]
Table 1: Quantitative Efficacy of Bazedoxifene on Endometriotic Lesion Size in Mouse Models
| Treatment Group | Dosage | Duration | Mean Lesion Size (mm²) | Percent Reduction vs. Control | Reference |
| Study 1 | [1][2] | ||||
| Vehicle Control | - | 8 weeks | 60 | - | |
| Bazedoxifene | 3 mg/kg/day | 8 weeks | 21 | 65% | |
| Study 2 | [4] | ||||
| Vehicle Control | - | 8 weeks | 19.6 | - | |
| Bazedoxifene (all doses) | 1, 2, 3, or 5 mg/kg/day | 8 weeks | 8.8 | 55% | |
| Bazedoxifene + CE | BZA: 1, 2, 3, or 5 mg/kg/day; CE: 3 mg/kg/day | 8 weeks | 7.8 | 60% |
Comparison with Other Endometriosis Treatments in Mouse Models
Aromatase inhibitors, such as letrozole and anastrozole , have been shown to significantly decrease the size of endometriotic lesions in mouse models.[6] In one study, treatment with letrozole or anastrozole for 4 weeks decreased cell proliferation and increased apoptosis in the lesions.[6] Another study demonstrated that letrozole and the androgen danazol dramatically decreased markers of pain and reduced the number of visible lesions in a non-surgically induced endometriosis mouse model.[7]
It is important to note that the experimental designs, including the mouse strain, method of endometriosis induction, and treatment protocols, can vary significantly between studies, making direct cross-study comparisons of efficacy challenging. The data presented for these alternatives is for informational purposes and highlights the need for future studies involving direct comparisons with Bazedoxifene.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Endometriosis Induction in Mouse Models
A common method for inducing endometriosis in mice involves the surgical transplantation of uterine tissue into the peritoneal cavity.[8]
-
Donor Mice: Uterine horns are harvested from donor female mice (e.g., CD-1 strain).[1]
-
Tissue Preparation: The uterine tissue is opened longitudinally and cut into small fragments of a standardized size.[9]
-
Surgical Implantation: The recipient mice are anesthetized, and a midline laparotomy is performed. The uterine fragments are then sutured to the parietal peritoneum, with the endometrial layer facing the peritoneal cavity.[9]
-
Lesion Establishment: The endometriotic lesions are allowed to establish and grow for a period, typically 8 weeks, before the initiation of treatment.[1][2]
Bazedoxifene Administration
-
Drug Preparation: this compound is typically dissolved in a vehicle solution suitable for injection.
-
Dosage and Administration: Doses ranging from 1 to 5 mg/kg/day have been used.[4] Administration is commonly performed via intraperitoneal (i.p.) injection.[1][2]
-
Treatment Duration: Treatment periods in the cited studies were typically 8 weeks.[1][2][4]
Efficacy Assessment
-
Lesion Measurement: At the end of the treatment period, the mice are euthanized, and the endometriotic lesions are excised. The surface area of the lesions is measured, often using digital imaging software.[1][4]
-
Histological Analysis: The excised lesions are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to confirm the presence of endometrial glands and stroma.[10]
-
Molecular Analysis: Techniques such as quantitative PCR and immunohistochemistry can be used to assess the expression of relevant genes and proteins involved in cell proliferation (e.g., PCNA), estrogen signaling (e.g., ERα), and apoptosis (e.g., Caspase 3).[1][2]
Visualizing the Mechanism and Workflow
Bazedoxifene's Mechanism of Action in Endometrial Cells
Bazedoxifene exerts its therapeutic effect by modulating the estrogen receptor signaling pathway. As a SERM, it acts as an antagonist in endometrial tissue, blocking the proliferative effects of estrogen that drive the growth of endometriotic lesions.
Caption: Bazedoxifene's antagonistic action on the estrogen receptor in endometrial cells.
Experimental Workflow for Validating Bazedoxifene Efficacy
The following diagram illustrates the typical experimental workflow used to assess the efficacy of Bazedoxifene in a mouse model of endometriosis.
Caption: Workflow for assessing Bazedoxifene's efficacy in a mouse model.
Conclusion and Future Directions
The available preclinical data strongly support the efficacy of this compound in reducing the size of endometriotic lesions in mouse models. Its mechanism of action, centered on the targeted antagonism of estrogen receptors in the endometrium, presents a significant advantage over existing hormonal therapies that induce a systemic hypoestrogenic state.
While the evidence for Bazedoxifene is compelling, the field would greatly benefit from direct, head-to-head comparative studies against current standard-of-care treatments within the same standardized mouse model of endometriosis. Such studies would provide a clearer picture of its relative efficacy and therapeutic potential. Further research should also focus on long-term safety and the impact of Bazedoxifene on endometriosis-associated pain, a critical clinical endpoint. These efforts will be crucial in advancing Bazedoxifene through the drug development pipeline and potentially offering a new, effective, and well-tolerated treatment option for women suffering from endometriosis.
References
- 1. Treatment with Bazedoxifene, a Selective Estrogen Receptor Modulator, Causes Regression of Endometriosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with bazedoxifene, a selective estrogen receptor modulator, causes regression of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Treatment with Bazedoxifene and Conjugated Estrogens Results in Regression of Endometriosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of bazedoxifene on endometriosis in experimental animal models: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of aromatase inhibitors on ectopic endometrial growth and peritoneal environment in a mouse model of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. answers.childrenshospital.org [answers.childrenshospital.org]
- 8. Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Re-evaluation of mouse models of endometriosis for pathological and immunological research [frontiersin.org]
Head-to-Head Showdown: Bazedoxifene vs. Fulvestrant in ER-Positive Breast Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
Endocrine therapy remains a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. For researchers and clinicians navigating the landscape of endocrine agents, a clear understanding of their comparative efficacy and mechanisms of action is paramount. This guide provides a direct, data-driven comparison of two prominent players: bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), and fulvestrant, a selective estrogen receptor degrader (SERD).
At a Glance: Key Performance Indicators
Preclinical studies in ER+ breast cancer cell lines, including those harboring resistance-conferring ESR1 mutations, have provided valuable insights into the relative potency and efficacy of bazedoxifene and fulvestrant.
| Parameter | Bazedoxifene | Fulvestrant | Cell Line(s) | Key Findings |
| ERα Transcriptional Activity Inhibition | More potent | Less potent | MCF-7 (wild-type ERα) | Bazedoxifene demonstrated greater potency in inhibiting ERα transcriptional activity compared to fulvestrant.[1] |
| Cell Growth Inhibition (Wild-Type ERα) | Comparable (nanomolar range) | Comparable (nanomolar range) | MCF-7 | Both drugs inhibited cell growth at similar nanomolar concentrations.[1] |
| Cell Growth Inhibition (ESR1 Y537S mutant) | Significantly more potent | Less potent | MCF-7 expressing Y537S | Bazedoxifene showed significantly higher potency in inhibiting cell growth compared to fulvestrant.[1] |
| ERα Protein Degradation | Induces degradation | Induces degradation | MCF-7, MCF-7:5C, MCF-7:2A | Both drugs mediate ERα degradation, a key feature of SERDs.[1][2] Bazedoxifene's ability to down-regulate ERα in MCF-7:5C and MCF-7:2A cells was almost comparable to fulvestrant.[2] |
| Cell Cycle Arrest (Hormone-Independent) | Induces G1 blockade | Induces G1 blockade | MCF-7:5C | Both drugs induced a G1 cell cycle blockade in hormone-independent cells.[1][2] |
| Effect on Cyclin D1 (Hormone-Independent) | Down-regulates | No direct down-regulation (suppresses cyclin A) | MCF-7:5C | Bazedoxifene directly down-regulated constitutively overexpressed cyclin D1, while fulvestrant's primary effect was on cyclin A suppression.[1][2][3] |
| Effect on ERα Target Genes | Down-regulates CCND1 and c-myc | Down-regulates CCND1 and c-myc | MCF-7 | Both drugs lead to the downregulation of key target genes involved in cell cycle progression and proliferation.[1] |
Delving Deeper: Mechanism of Action
Both bazedoxifene and fulvestrant target the estrogen receptor alpha (ERα), the primary driver of proliferation in ER+ breast cancer. However, their mechanisms, while overlapping, have distinct nuances.
Fulvestrant is a pure antiestrogen and a selective estrogen receptor degrader (SERD).[1][4] It binds with high affinity to ERα, inducing a conformational change that prevents receptor dimerization and nuclear translocation.[1][5] This altered conformation flags the receptor for proteasomal degradation, leading to a reduction in total cellular ERα levels and a shutdown of estrogen-mediated signaling.[1][5]
Bazedoxifene , classified as a SERM, exhibits a hybrid mechanism.[1] It acts as a potent ER antagonist in breast cancer cells and, similar to fulvestrant, induces the degradation of the ERα protein.[1][2] This dual action as both a SERM and a SERD may contribute to its efficacy, particularly in settings of acquired resistance to other endocrine therapies.[1]
Experimental Protocols
The following are summarized methodologies from key preclinical comparative studies.
Cell Culture and Proliferation Assay
-
Cell Lines: MCF-7 (ER+ human breast adenocarcinoma cell line) and its derivatives, such as those with engineered ESR1 mutations or models of hormone independence (e.g., MCF-7:5C).[1][2]
-
Culture Conditions: Cells are typically maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. For experiments, cells are often switched to a phenol red-free medium with charcoal-stripped FBS to eliminate exogenous steroids.[1]
-
Proliferation Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.[6]
-
Replace the medium with fresh medium containing a range of concentrations of bazedoxifene or fulvestrant. Include a vehicle control (e.g., DMSO at a final concentration of ≤0.1%).[7]
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilize the formazan crystals and measure the absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Western Blot for ERα Degradation
-
Cell Treatment: Plate cells and treat with various concentrations of bazedoxifene or fulvestrant for different time points (e.g., 2, 8, 24 hours). Include a vehicle control. For proteasome inhibition experiments, cells can be pre-treated with an inhibitor like MG132 before adding the drug.[7]
-
Protein Extraction and Quantification: Lyse the cells in an appropriate buffer and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an appropriate chemiluminescent substrate and imaging system.
-
Impact on Cell Cycle and Key Regulatory Proteins
In hormone-independent MCF-7:5C cells, which overexpress cyclin D1, both bazedoxifene and fulvestrant induce a G1 cell cycle arrest.[1][2] However, their effects on key cell cycle regulators differ. Bazedoxifene has been shown to directly down-regulate the constitutively overexpressed cyclin D1 in these cells.[1][2][3] In contrast, fulvestrant's primary effect in this context is the suppression of cyclin A.[2][3] This distinction highlights a more direct impact of bazedoxifene on a key driver of proliferation in this resistant cell model.
Conclusion
Both bazedoxifene and fulvestrant are potent inhibitors of ERα signaling in ER-positive breast cancer cells. Fulvestrant acts as a pure SERD, effectively depleting cellular ERα levels. Bazedoxifene demonstrates a hybrid SERM/SERD profile, not only antagonizing the receptor but also promoting its degradation, a mechanism that may offer advantages in endocrine-resistant settings. Notably, in preclinical models of acquired resistance, such as cells with activating ESR1 mutations or those that are hormone-independent, bazedoxifene has shown superior or distinct activity compared to fulvestrant, particularly in its ability to directly target cyclin D1. These findings underscore the importance of continued investigation into the nuanced mechanisms of these agents to optimize their clinical application in the treatment of ER+ breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling Bazedoxifene's Molecular Targets: A Comparative RNA-seq Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the validation of Bazedoxifene HCl target genes through RNA-sequencing analysis. This guide provides a comparative analysis with other Selective Estrogen Receptor Modulators (SERMs), detailed experimental protocols, and visual representations of key biological pathways and workflows.
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] It is approved for the treatment of postmenopausal osteoporosis and is also investigated for its potential in breast cancer therapy. Understanding its precise mechanism of action at the genomic level is crucial for its clinical application and for the development of novel therapeutics. RNA-sequencing (RNA-seq) and microarray technologies have been instrumental in elucidating the gene expression profiles modulated by Bazedoxifene, often in comparison to other SERMs like Raloxifene and Lasofoxifene.
Comparative Analysis of Gene Expression Modulation
Studies in human breast cancer cell lines, particularly the estrogen receptor-positive MCF-7 line, have been pivotal in comparing the transcriptional effects of Bazedoxifene with other SERMs. A key finding from a microarray study is that while Bazedoxifene, Raloxifene, and Lasofoxifene all demonstrate a significant antagonistic effect on estrogen-stimulated cell proliferation, their potency varies. The order of antagonist activity has been established as Bazedoxifene > Raloxifene > Lasofoxifene.[2][3]
RNA-seq analyses have further detailed the impact of Bazedoxifene on the transcriptome. In MCF-7 cells, Bazedoxifene has been shown to attenuate the expression of distinct clusters of estrogen-responsive genes, with the ERα target gene GREB1 being particularly sensitive to Bazedoxifene treatment.[2][4]
Bazedoxifene vs. Other SERMs: A Summary of Effects
| Feature | Bazedoxifene | Raloxifene | Tamoxifen |
| Antagonistic Activity (vs. Estrogen) | Strongest[2][3] | Strong[2] | Partial agonist/antagonist[2] |
| Effect on Estrogen-Responsive Genes | Attenuates expression[2] | Attenuates expression[2] | Regulates a unique set of genes[2] |
| Key Downregulated Genes (as antagonist) | GREB1, pS2 (TFF1), cMyc, WISP2 | GREB1, pS2 (TFF1) | GREB1, pS2 (TFF1) |
| Signaling Pathways | Estrogen Receptor Signaling, IL-6/GP130/STAT3 Pathway | Estrogen Receptor Signaling | Estrogen Receptor Signaling |
Signaling Pathways Modulated by Bazedoxifene
Bazedoxifene primarily exerts its effects through two main signaling pathways:
-
Estrogen Receptor (ER) Signaling: As a SERM, Bazedoxifene binds to estrogen receptors (ERα and ERβ), inducing conformational changes that lead to the recruitment of co-repressors or co-activators to the DNA.[2] In breast cancer cells, its antagonistic activity leads to the downregulation of estrogen-responsive genes involved in cell proliferation.
-
IL-6/GP130/STAT3 Signaling: Bazedoxifene has been identified as a novel inhibitor of the IL-6/GP130 protein-protein interaction. This inhibition leads to the downregulation of the STAT3 signaling pathway, which is crucial for tumorigenesis in several cancers. This action is independent of its ER-modulating activity.
Experimental Protocols
The following is a representative protocol for RNA-seq analysis of Bazedoxifene-treated breast cancer cells, synthesized from methodologies reported in relevant literature.[4][5]
Cell Culture and Treatment
-
Cell Line: MCF-7 human breast cancer cells are a common model.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Hormone Starvation: Prior to treatment, cells are cultured in phenol red-free DMEM with charcoal-stripped FBS for 48-72 hours to minimize the influence of exogenous estrogens.
-
Treatment: Cells are treated with this compound (e.g., 5 nM) and/or an estrogen (e.g., 1 nM 17β-estradiol) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a column-based kit (e.g., RNeasy Mini Kit).
-
Quality Control: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop). RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).
RNA-seq Library Preparation and Sequencing
-
Library Preparation: mRNA is typically enriched from total RNA using poly-A selection. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments to create the sequencing library. Commercial kits (e.g., Illumina mRNA-Seq Sample Prep Kit) are often used.[5]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq. Single-end or paired-end sequencing can be performed depending on the experimental goals.
Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The processed reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression between treatment groups (e.g., Bazedoxifene vs. vehicle control) is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Pathway and Gene Ontology Analysis: Functional enrichment analysis of the differentially expressed genes is performed using tools like DAVID, Metascape, or Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways and functions.
Conclusion
RNA-seq and microarray analyses have been invaluable in characterizing the molecular targets of Bazedoxifene. These studies confirm its potent antagonistic effects on estrogen receptor signaling in breast cancer cells, surpassing that of other SERMs like Raloxifene. Furthermore, transcriptomic data has helped to uncover its novel activity as an inhibitor of the pro-tumorigenic IL-6/GP130/STAT3 pathway. The experimental protocols and data presented in this guide offer a framework for researchers to design and interpret studies aimed at further validating and exploring the therapeutic potential of Bazedoxifene.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Gene expression profiling studies of three SERMs and their conjugated estrogen combinations in human breast cancer cells: insights into the unique antagonistic effects of bazedoxifene on conjugated estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic and transcriptome responsiveness to ER modulation by tissue selective estrogen complexes in breast epithelial and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Bazedoxifene HCl with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic anti-tumor effects of combining Bazedoxifene HCl (BZA) with the conventional chemotherapeutic agent, cisplatin. The experimental data presented herein is primarily derived from a pivotal study on head and neck squamous cell carcinoma (HNSCC), highlighting the potential of Bazedoxifene to enhance the efficacy of cisplatin.
Mechanism of Synergistic Action
Bazedoxifene, a selective estrogen receptor modulator (SERM), has been shown to exhibit anti-cancer properties by inhibiting the Interleukin-6 (IL-6) signaling pathway.[1][2][3] This pathway is crucial for the survival and proliferation of various cancer cells. The synergistic effect with cisplatin stems from Bazedoxifene's ability to counteract chemoresistance.
Bazedoxifene achieves this by downregulating key proteins involved in DNA repair and apoptosis resistance. Specifically, it reduces the expression of DNA repair proteins ERCC-1 and XRCC-1, making cancer cells more susceptible to the DNA-damaging effects of cisplatin.[1][2][3] Furthermore, Bazedoxifene decreases the levels of survivin, an anti-apoptotic protein, thereby promoting programmed cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies, demonstrating the enhanced anti-tumor activity of the Bazedoxifene and cisplatin combination.
Table 1: In Vitro Cell Proliferation in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | Treatment Group | % Cell Proliferation (Relative to Untreated Control) |
| CAL27-IL-6 | Bazedoxifene (IC50) | ~50% |
| Cisplatin (IC50) | ~55% | |
| Bazedoxifene + Cisplatin | ~30% | |
| UM-SCC-74A | Bazedoxifene (IC50) | ~50% |
| Cisplatin (IC50) | ~60% | |
| Bazedoxifene + Cisplatin | ~35% |
Note: The IC50 for Bazedoxifene was determined to be 4.5 µM in CAL27-IL-6 cells and 5.2 µM in UM-SCC-74A cells.
Table 2: In Vivo Tumor Growth Reduction in a SCID Mouse Xenograft Model
| Xenograft Model | Treatment Group (Dosage) | % Tumor Growth Reduction (at Day 27) |
| CAL27-IL-6 | Bazedoxifene (5 mg/kg) | 34%[1] |
| Cisplatin (5 mg/kg) | 43%[1] | |
| Bazedoxifene + Cisplatin | 67% [1] | |
| UM-SCC-74A | Bazedoxifene (5 mg/kg) | 40%[4] |
| Cisplatin (5 mg/kg) | 33%[4] | |
| Bazedoxifene + Cisplatin | 69% [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Cell Proliferation (MTT) Assay
-
Cell Seeding: HNSCC cell lines (CAL27-IL-6 and UM-SCC-74A) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with Bazedoxifene alone, cisplatin alone, or a combination of both at their respective IC50 concentrations. A control group receives a vehicle solution.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation is calculated relative to the untreated control cells.
SCID Mouse Xenograft Model
-
Cell Implantation: Severe combined immunodeficient (SCID) mice are subcutaneously injected with 2 x 10^6 HNSCC cells (CAL27-IL-6 or UM-SCC-74A) in the flank.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).
-
Treatment Groups: Mice are randomized into four groups: vehicle control, Bazedoxifene alone (5 mg/kg, administered intraperitoneally twice a week), cisplatin alone (5 mg/kg, administered intraperitoneally twice a week), and the combination of Bazedoxifene and cisplatin.[1]
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.
-
Study Endpoint: The study is continued for 27 days, after which the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth reduction is calculated by comparing the tumor volumes of the treated groups to the control group.
Visualizations
Signaling Pathway
Caption: Bazedoxifene inhibits the IL-6/gp130/STAT3 pathway, reducing chemoresistance.
Experimental Workflow
Caption: Workflow for evaluating Bazedoxifene and cisplatin synergy in vitro and in vivo.
References
- 1. Bazedoxifene enhances the anti-tumor effects of cisplatin and radiation treatment by blocking IL-6 signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bazedoxifene enhances the anti-tumor effects of cisplatin and radiation treatment by blocking IL-6 signaling in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
Safety Operating Guide
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Bazedoxifene HCl
For researchers, scientists, and drug development professionals, ensuring operational safety and proper chemical management is paramount. This guide provides essential, immediate safety and logistical information for handling Bazedoxifene HCl, a selective estrogen receptor modulator (SERM). Adherence to these protocols is critical to minimize exposure risk and ensure environmental protection.
This compound is a potent compound that requires stringent handling procedures. The primary hazards associated with this and similar compounds include potential reproductive toxicity, skin and eye irritation, and harm if swallowed.[1][2] While a specific public Occupational Exposure Limit (OEL) for this compound is not widely established, a product containing the acetate form has a Pfizer OEL of 1µg/m³, indicating high potency and the need for rigorous containment strategies.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | A PAPR is recommended for procedures with a high likelihood of aerosolization. For activities with lower risk, a half or full-facepiece respirator equipped with P100/FFP3 particulate filters should be utilized. Mandatory fit-testing is required.[1] |
| Hand Protection | Double Nitrile Gloves | Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately upon contamination or at regular, frequent intervals.[1] |
| Body Protection | Disposable Coveralls & Dedicated Lab Coat | Impervious disposable coveralls (e.g., Tyvek®) are necessary to protect against chemical dust and splashes. A disposable or professionally laundered lab coat should be worn underneath the coveralls.[1] |
| Eye Protection | Chemical Splash Goggles & Face Shield | Chemical splash goggles that form a complete seal around the eyes are required. For enhanced protection, a face shield must be worn over the goggles.[1] |
| Foot Protection | Disposable Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed prior to exiting.[1] |
Operational Plan: Step-by-Step Handling Procedures
All handling of powdered this compound must occur within a designated and restricted area, such as a certified chemical fume hood, glove box, or an isolator to ensure containment.[1]
1. Preparation and Area Designation:
-
Clearly label and cordon off the designated handling area.[1]
-
Ensure that a validated decontamination agent and spill kit are readily accessible.[1]
-
Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.[1]
2. Donning PPE:
-
Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[1]
3. Weighing and Aliquoting:
-
Whenever feasible, use a closed system for weighing and transferring the compound.
-
Handle powders with care to minimize dust generation.[1]
4. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep containers covered as much as possible.[1]
5. Decontamination and Doffing:
-
Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[1]
-
Remove PPE in the designated doffing area in a manner that prevents self-contamination.[1]
-
Immediately after removing all PPE, wash hands and any potentially exposed skin thoroughly with soap and water.[1]
This compound Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.[1] Improper disposal, such as flushing down drains, is prohibited and can lead to significant environmental harm.[1][3]
1. Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, coveralls, shoe covers), absorbent pads, and weighing papers should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and rinsates from decontamination should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste.
2. Waste Characterization and Disposal:
-
While not explicitly listed under the Resource Conservation and Recovery Act (RCRA), the potent nature of Bazedoxifene and its ecotoxicity (very toxic to aquatic life) necessitates its disposal as hazardous waste.[1]
-
Consult your institution's specific safety protocols and adhere to local, state, and federal regulations for hazardous waste disposal.[1]
-
The recommended method for bulk disposal is incineration by a licensed hazardous waste disposal facility. This may involve dissolving the material in a combustible solvent before incineration.[1]
3. Spill Management:
-
For small spills, absorb the material with a non-combustible, absorbent material (e.g., diatomite).[1]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a suitable, closed container for disposal as hazardous waste.[1]
This compound Disposal Decision Pathway
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
